molecular formula C24H40O6 B1254899 3,6,7,12-Tetrahydroxy-cholanic acid

3,6,7,12-Tetrahydroxy-cholanic acid

Cat. No.: B1254899
M. Wt: 424.6 g/mol
InChI Key: COCMFMBNEAMQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,7,12-Tetrahydroxy-cholanic acid (CAS 63266-88-6) is an experimental tetrahydroxylated bile acid with the molecular formula C24H40O6 and an average molecular weight of 424.578 g/mol . This specific bile acid stereoisomer has been identified as a key metabolite in mouse models of cholestasis. Research indicates its synthesis is significantly upregulated in spgp (sister-of-p-glycoprotein) knockout mice, a model for progressive familial intrahepatic cholestasis type 2 . In this model, the production of this compound is suggested to play a protective role by partially neutralizing the toxic effects of other bile acids that accumulate in the liver, thereby reducing the severity of the cholestatic condition . Its presence is associated with a marked increase in total bile salt concentration in serum, liver, and urine, making it a molecule of interest for studying bile acid metabolism and transport . The compound is therefore a critical tool for researchers investigating the pathophysiology of liver diseases, adaptive metabolic pathways, and potential therapeutic mechanisms against cholestatic liver injury . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCMFMBNEAMQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Metabolic Pathways of Tetrahydroxy Bile Acids in Mammalian Systems: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Tetrahydroxy Bile Acids as Hepatoprotective Agents

In the intricate landscape of bile acid metabolism, a class of highly hydroxylated molecules, the tetrahydroxy bile acids (THBAs), has garnered significant attention for its protective role in cholestatic liver diseases.[1] Bile acids, synthesized from cholesterol in the liver, are crucial for lipid digestion and absorption.[2] However, their accumulation in cholestatic conditions, where bile flow is impaired, can lead to severe liver injury due to their cytotoxic effects.[3][4] Mammalian systems have evolved detoxification pathways to mitigate this toxicity, and the formation of THBAs represents a key adaptive mechanism. By increasing the number of hydroxyl groups on the bile acid scaffold, the hydrophilicity of these molecules is enhanced, which facilitates their elimination and reduces their inherent toxicity.[5] This guide provides a comprehensive technical overview of the metabolic pathways of THBAs in mammalian systems, intended for researchers, scientists, and drug development professionals.

I. Biosynthesis of Tetrahydroxy Bile Acids: A Detoxification Pathway

The formation of THBAs is not a primary route of bile acid synthesis but rather a detoxification pathway that becomes prominent under conditions of cholestasis.[1] The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), and their secondary counterparts, deoxycholic acid (DCA) and lithocholic acid (LCA), can all serve as substrates for additional hydroxylation reactions.[3]

The Central Role of Cytochrome P450 3A (CYP3A) Enzymes

The key enzymatic players in the formation of THBAs are members of the cytochrome P450 3A (CYP3A) subfamily, with CYP3A4 being the most significant in humans.[5][6] These enzymes are responsible for catalyzing the hydroxylation of a wide range of endogenous and exogenous compounds.[3] In the context of bile acid metabolism, CYP3A4 introduces additional hydroxyl groups onto the steroid nucleus of existing bile acids.

The hydroxylation can occur at various positions, with 6α-hydroxylation being a particularly important step in the detoxification process.[3] For instance, CYP3A4 can convert chenodeoxycholic acid into hyocholic acid (a trihydroxy bile acid) and can further hydroxylate bile acids to form THBAs.[3]

Putative Metabolic Pathway for the Formation of 3α,6α,7α,12α-Tetrahydroxy-5β-cholanoic Acid

One of the most well-studied and therapeutically promising THBAs is 3α,6α,7α,12α-tetrahydroxy-5β-cholanoic acid. Its formation from cholic acid is a multi-step process likely mediated by CYP3A4. The proposed pathway involves the sequential hydroxylation of the cholic acid backbone.

Tetrahydroxy Bile Acid Formation Cholic Acid\n(3α,7α,12α-trihydroxy) Cholic Acid (3α,7α,12α-trihydroxy) 6α-hydroxycholic acid\n(3α,6α,7α,12α-tetrahydroxy) 6α-hydroxycholic acid (3α,6α,7α,12α-tetrahydroxy) Cholic Acid\n(3α,7α,12α-trihydroxy)->6α-hydroxycholic acid\n(3α,6α,7α,12α-tetrahydroxy) CYP3A4 (6α-hydroxylation) Chenodeoxycholic Acid\n(3α,7α-dihydroxy) Chenodeoxycholic Acid (3α,7α-dihydroxy) Hyocholic Acid\n(3α,6α,7α-trihydroxy) Hyocholic Acid (3α,6α,7α-trihydroxy) Chenodeoxycholic Acid\n(3α,7α-dihydroxy)->Hyocholic Acid\n(3α,6α,7α-trihydroxy) CYP3A4 (6α-hydroxylation) Tetrahydroxy Bile Acid Isomer Tetrahydroxy Bile Acid Isomer Hyocholic Acid\n(3α,6α,7α-trihydroxy)->Tetrahydroxy Bile Acid Isomer Further hydroxylation

Caption: Putative pathway for the formation of a tetrahydroxy bile acid from cholic acid.

Regulation of CYP3A4 Expression in Cholestasis

The expression of CYP3A4 is tightly regulated, and its induction during cholestasis is a critical adaptive response. This regulation is primarily mediated by nuclear receptors, including the pregnane X receptor (PXR) and the farnesoid X receptor (FXR).[7][8] Elevated concentrations of bile acids, particularly the more hydrophobic species, activate these receptors, leading to an upregulation of CYP3A4 expression.[7][8] This, in turn, enhances the capacity of the liver to hydroxylate and detoxify the accumulating bile acids, creating a feed-forward regulatory loop.[4]

II. Metabolic Fate of Tetrahydroxy Bile Acids

Once formed, THBAs undergo further metabolic modifications to facilitate their elimination from the body. These modifications primarily involve conjugation and subsequent excretion.

Conjugation with Amino Acids

Similar to other bile acids, THBAs are conjugated with the amino acids glycine or taurine in the liver. This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT).[1][2] The conjugation process increases the water solubility of the bile acids and prevents their passive reabsorption in the biliary tree and intestine. Evidence suggests that a single enzyme is responsible for conjugation with both glycine and taurine in humans.[1][2]

Excretion Pathways

The hydrophilic nature of conjugated THBAs makes them ideal for renal excretion. While most bile acids are efficiently reabsorbed in the intestine and returned to the liver via the enterohepatic circulation, the increased hydrophilicity of THBAs limits their intestinal reabsorption and promotes their elimination in the urine. This renal route of excretion is a crucial alternative pathway for bile acid removal during cholestasis.

Several transporters are involved in the urinary excretion of bile acids, including members of the multidrug resistance-associated protein (MRP) family, such as MRP2, which are located on the apical membrane of renal proximal tubule cells.

III. Analytical Methodologies for Tetrahydroxy Bile Acid Profiling

The accurate quantification of THBAs in biological matrices is essential for both research and potential clinical applications. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard for the analysis of bile acid profiles due to its high sensitivity, specificity, and ability to resolve isomeric species.[9][10]

Quantitative Data of THBA Levels in Cholestasis
Biological MatrixPatient PopulationTHBA Concentration RangeReference
UrinePatients with cholestatic liver diseasesSignificantly elevated compared to healthy controls[9]
SerumPatients with cholestatic liver diseasesTrace amounts detected[9]
Liver TissuePatients with cholestatic liver diseasesTrace amounts detected[9]
Experimental Protocol: UPLC-MS/MS Quantification of THBAs in Human Urine

This protocol provides a general framework for the analysis of THBAs. Specific parameters may need to be optimized based on the instrumentation and specific THBA isomers of interest.

1. Sample Preparation:

  • Thaw frozen urine samples on ice.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any debris.
  • To 100 µL of supernatant, add an internal standard solution (e.g., a deuterated THBA analogue).
  • Perform solid-phase extraction (SPE) using a suitable C18 cartridge to enrich the bile acids and remove interfering substances.
  • Elute the bile acids with methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for UPLC-MS/MS analysis.

2. UPLC Conditions:

  • Column: A reverse-phase column suitable for bile acid separation (e.g., C18, 1.7 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A gradient elution from a low to high percentage of mobile phase B over a suitable time to achieve separation of THBA isomers.
  • Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).
  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each THBA isomer and the internal standard. These transitions should be optimized by infusing pure standards.
  • Dwell Time, Cone Voltage, and Collision Energy: Optimize for each transition to maximize sensitivity.

4. Data Analysis:

  • Integrate the peak areas for each THBA isomer and the internal standard.
  • Generate a calibration curve using known concentrations of THBA standards.
  • Calculate the concentration of each THBA in the urine samples based on the calibration curve.

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style = "filled"; color = "#E8F0FE"; "Urine Sample" -> "Centrifugation"; "Centrifugation" -> "Supernatant Collection"; "Supernatant Collection" -> "Internal Standard Addition"; "Internal Standard Addition" -> "Solid-Phase Extraction (SPE)"; "SPE" -> "Elution"; "Elution" -> "Evaporation"; "Evaporation" -> "Reconstitution"; }

subgraph "cluster_Analysis" { label = "UPLC-MS/MS Analysis"; style = "filled"; color = "#E6F4EA"; "Reconstitution" -> "UPLC Separation"; "UPLC Separation" -> "MS/MS Detection (MRM)"; }

subgraph "cluster_Data" { label = "Data Processing"; style = "filled"; color = "#FEF7E0"; "MS/MS Detection (MRM)" -> "Peak Integration"; "Peak Integration" -> "Quantification"; } }

Caption: Workflow for UPLC-MS/MS analysis of tetrahydroxy bile acids.

IV. In Vitro Assessment of Tetrahydroxy Bile Acid Metabolism

In vitro assays using human liver microsomes or recombinant CYP enzymes are invaluable tools for studying the metabolism of bile acids and for identifying the specific enzymes involved in THBA formation.

Experimental Protocol: In Vitro Bile Acid Hydroxylation Assay

This protocol outlines a method to assess the hydroxylation of a bile acid substrate by human liver microsomes.

1. Reaction Mixture Preparation (per well of a 96-well plate):

  • Buffer: 100 mM potassium phosphate buffer, pH 7.4.
  • Human Liver Microsomes: Final concentration of 0.2-0.5 mg/mL.
  • Bile Acid Substrate: (e.g., cholic acid or chenodeoxycholic acid) at a desired concentration (e.g., 10-100 µM).
  • NADPH-generating system: (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

2. Incubation:

  • Pre-incubate the reaction mixture (without the NADPH-generating system) at 37°C for 5 minutes.
  • Initiate the reaction by adding the NADPH-generating system.
  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

3. Reaction Termination and Sample Processing:

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
  • Centrifuge the plate at 3,000 x g for 15 minutes to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for UPLC-MS/MS analysis.

4. Analysis:

  • Analyze the samples using a UPLC-MS/MS method optimized for the detection of the expected hydroxylated bile acid products.

subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "filled"; color = "#FCE8E6"; "Buffer" [shape=ellipse]; "Human Liver Microsomes" [shape=ellipse]; "Bile Acid Substrate" [shape=ellipse]; "NADPH-generating system" [shape=ellipse]; "Buffer" -> "Reaction Mixture"; "Human Liver Microsomes" -> "Reaction Mixture"; "Bile Acid Substrate" -> "Reaction Mixture"; }

subgraph "cluster_Incubation" { label = "Incubation"; style = "filled"; color = "#E6F4EA"; "Reaction Mixture" -> "Pre-incubation (37°C)"; "Pre-incubation (37°C)" -> "Reaction Initiation (add NADPH)"; "Reaction Initiation (add NADPH)" -> "Incubation (37°C)"; }

subgraph "cluster_Termination" { label = "Termination & Analysis"; style = "filled"; color = "#E8F0FE"; "Incubation (37°C)" -> "Reaction Termination (Acetonitrile)"; "Reaction Termination (Acetonitrile)" -> "Centrifugation"; "Centrifugation" -> "Supernatant for UPLC-MS/MS"; } }

Caption: Workflow for an in vitro bile acid hydroxylation assay.

V. Conclusion and Future Directions

The metabolic pathways leading to the formation of tetrahydroxy bile acids represent a critical detoxification mechanism in mammalian systems, particularly in the context of cholestatic liver disease. The central role of CYP3A4 in this process highlights its importance as a potential therapeutic target for enhancing the detoxification of toxic bile acids. The ability to accurately quantify THBAs using advanced analytical techniques like UPLC-MS/MS provides a powerful tool for further research into their physiological roles and for exploring their potential as biomarkers and therapeutic agents.

Future research should focus on elucidating the precise sequence of hydroxylation events leading to the various THBA isomers and identifying the specific CYP3A isoforms involved. A deeper understanding of the regulation of these pathways and the transport mechanisms responsible for THBA elimination will be crucial for the development of novel therapeutic strategies aimed at modulating bile acid metabolism for the treatment of liver diseases.

References

  • Chen, J., & Raymond, K. (2013). The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis. Annals of Translational Medicine, 1(3), 31. [Link]

  • Gnerre, C., Blättler, S., Kaufmann, M. R., Looser, R., & Meyer, U. A. (2004). Regulation of CYP3A4 by the bile acid receptor FXR: evidence for functional binding sites in the CYP3A4 gene. Pharmacogenetics, 14(10), 635–645. [Link]

  • Chen, J. (2013). The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis. Annals of Translational Medicine. [Link]

  • Lickteig, A. J., Liguori, M. J., Ho, T., & Waring, J. F. (2004). Feed-forward regulation of bile acid detoxification by CYP3A4: studies in humanized transgenic mice. The Journal of biological chemistry, 279(12), 11345–11352. [Link]

  • Gnerre, C., et al. (2025). Regulation of CYP3A4 by the bile acid receptor FXR: Evidence for functional binding sites in the CYP3A4 gene. ResearchGate. [Link]

  • Vessey, D. A., & Zakim, D. (1978). The biochemical basis for the conjugation of bile acids with either glycine or taurine. The Biochemical journal, 174(2), 489–495. [Link]

  • King, M. (2026). Bile Acid Synthesis, Metabolism, and Biological Functions. The Medical Biochemistry Page. [Link]

  • Iida, T., Komatsubara, I., Yoda, S., Goto, J., Nambara, T., & Chang, F. C. (1990). Potential bile acid metabolites. 16. Synthesis of stereoisomeric 3 alpha,6,7,12 alpha-tetrahydroxy-5 beta-cholanoic acids. Steroids, 55(12), 530–539. [Link]

  • Kase, B. F., Björkhem, I., & Pedersen, J. I. (1983). Formation of cholic acid from 3 alpha, 7 alpha, 12 alpha-trihydroxy-5 beta-cholestanoic acid by rat liver peroxisomes. The Journal of lipid research, 24(12), 1560–1567. [Link]

  • Hofmann, A. F. (2010). Bile salt synthetic pathways. The enzymatic pathways involved in bile... ResearchGate. [Link]

  • Contreras, A., et al. (2024). Enzymatic Synthesis of New Acetoacetate–Ursodeoxycholic Acid Hybrids as Potential Therapeutic Agents and Useful Synthetic Scaffolds as Well. MDPI. [Link]

  • Griffiths, W. J., & Sjövall, J. (2021). Quantitative Analysis of Bile Acid with UHPLC-MS/MS. Springer Nature Experiments. [Link]

  • Stell, A. (2014). A Simplified, Mixed-Mode Sample Preparation Strategy for Urinary Forensic Toxicology Screening by UPLC-MS/MS. Waters. [Link]

  • Bremmelgaard, A., & Sjövall, J. (1980). Hydroxylation of cholic, chenodeoxycholic, and deoxycholic acids in patients with intrahepatic cholestasis. Journal of lipid research, 21(8), 1072–1081. [Link]

  • Kase, B. F., & Pedersen, J. I. (1980). Biosynthesis of cholic acid in rat liver: formation of cholic acid from 3 alpha, 7 alpha, 12 alpha-trihydroxy- and 3 alpha, 7 alpha, 12 alpha, 24-tetrahydroxy-5 beta-cholestanoic acids. Lipids, 15(2), 113–121. [Link]

  • Almé, B., Bremmelgaard, A., Sjövall, J., & Thomassen, P. (1977). Analysis of metabolic profiles of bile acids in urine using a lipophilic anion exchanger and computerized gas-liquid chromatorgaphy-mass spectrometry. Journal of lipid research, 18(3), 339–362. [Link]

  • BD Biosciences. (2009). Methods of P450, FMO and UGT assays used for Human Liver Microsomes in BD Gentest. Corning. [Link]

  • Bridson, J. H., & Gower, D. B. (1971). The catabolism of cholesterol in vitro. Formation of 3α,7α,12α-trihydroxy-5β-cholestanoic acid from cholesterol by rat liver. The Biochemical journal, 123(5), 947–953. [Link]

  • Paris, B. L., et al. (2010). In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. Drug Metabolism and Disposition. [Link]

  • Hutzler, J. M., et al. (2008). Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator. Drug Metabolism and Disposition. [Link]

  • Shimadzu. (2021). Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Automated Extraction and LCMS-8060NX. Shimadzu. [Link]

  • Bodkin, J., & Jones, D. (2005). Novel pathways of bile acid metabolism involving CYP3A4. The Journal of steroid biochemistry and molecular biology, 94(1-3), 133–139. [Link]

  • Kastrinou Lampou, V., et al. (2022). Novel insights into bile acid detoxification via CYP, UGT and SULT enzymes. Toxicology in Vitro. [Link]

Sources

Biosynthesis of 6-hydroxylated bile acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthesis of 6-Hydroxylated Bile Acid Derivatives

Abstract

The 6-hydroxylation of bile acids represents a critical metabolic pathway with profound implications for bile acid detoxification, signaling, and overall metabolic homeostasis. This modification, primarily catalyzed by cytochrome P450 (CYP) enzymes, significantly increases the hydrophilicity of often cytotoxic bile acids, facilitating their elimination and altering their biological activity. This guide provides a comprehensive overview of the enzymatic machinery responsible for the biosynthesis of 6-hydroxylated bile acid derivatives, details species-specific pathways, and presents robust methodologies for their study. We will delve into the functional consequences of this modification, particularly in the context of nuclear and G-protein coupled receptor signaling, highlighting its relevance for drug development professionals targeting metabolic and cholestatic diseases.

Introduction: The Significance of C-6 Hydroxylation

Bile acids, synthesized from cholesterol in the liver, are not merely digestive surfactants; they are potent signaling molecules that regulate lipid, glucose, and energy metabolism through receptors like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).[1][2] The composition and hydrophobicity of the bile acid pool are tightly controlled. An accumulation of hydrophobic bile acids, such as lithocholic acid (LCA) and chenodeoxycholic acid (CDCA), can lead to cellular toxicity and is a hallmark of cholestatic liver diseases.[3][4]

The hydroxylation of the bile acid steroid nucleus is a key detoxification mechanism. Specifically, hydroxylation at the C-6 position dramatically alters the physicochemical properties of bile acids, converting them into more water-soluble, less toxic metabolites that can be more readily excreted.[5][6] Furthermore, these 6-hydroxylated derivatives possess unique biological activities, acting as modulators of key signaling pathways, which positions them as molecules of significant interest for therapeutic intervention.[7] For instance, certain 6α-hydroxylated bile acids are potent TGR5 agonists, which can improve glucose metabolism, while others, like the muricholic acids found in mice, are FXR antagonists.[7][8][9]

This guide will explore the core biosynthetic pathways, the enzymes involved, and the analytical and experimental frameworks required to investigate this vital area of metabolism.

Enzymatic Pathways of Bile Acid 6-Hydroxylation

The biosynthesis of 6-hydroxylated bile acids is primarily mediated by specific members of the cytochrome P450 superfamily. However, the specific enzymes and the resulting stereochemistry (α or β) exhibit significant species-specificity.

Human Pathway: The Central Role of CYP3A4

In humans, the principal enzyme responsible for the 6α-hydroxylation of bile acids is CYP3A4 .[3][4] CYP3A4 is the most abundant P450 enzyme in the human liver and intestine and is renowned for its broad substrate specificity, metabolizing a vast array of xenobiotics and endogenous compounds.[4][10] Its role in bile acid metabolism is a critical adaptive response to protect against bile acid toxicity, particularly during cholestasis, where its expression is upregulated via the nuclear receptors PXR and FXR.[10][11]

Key transformations catalyzed by human CYP3A4 include:

  • Chenodeoxycholic acid (CDCA) → Hyocholic acid (HCA; 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) [10]

  • Lithocholic acid (LCA) → Hyodeoxycholic acid (HDCA; 3α,6α-dihydroxy-5β-cholan-24-oic acid) [4]

Only CYP3A4 has been shown to effectively catalyze the 6α-hydroxylation of taurochenodeoxycholic acid and lithocholic acid among fourteen recombinant human CYPs tested.[4] This highlights its non-redundant role in this specific metabolic detoxification pathway in humans.

Rodent Pathways: A Divergent Enzymology

In contrast to humans, rodents utilize different CYP enzymes for bile acid 6-hydroxylation, leading to a different profile of metabolites, most notably the muricholic acids.

  • Mice: The primary enzyme for 6-hydroxylation in mice is CYP2C70 .[12] This enzyme catalyzes the β-hydroxylation at the C-6 position, leading to the formation of muricholic acids (MCAs), which are major components of the murine bile acid pool.[12][13] Key reactions include the conversion of CDCA to α-muricholic acid (α-MCA) and ursodeoxycholic acid (UDCA) to β-muricholic acid (β-MCA).[9] These muricholic acids are notable for being potent FXR antagonists.[9][14]

  • Hamsters: In hamsters, CYP3A10 has been identified as a lithocholic acid 6β-hydroxylase, playing a role in the detoxification of this secondary bile acid.[15]

This species-dependent divergence is a critical consideration for researchers using animal models to study bile acid metabolism and its role in human disease.

Biosynthesis Pathway Overview

The following diagram illustrates the primary pathways for the formation of 6-hydroxylated bile acid derivatives in humans and mice, highlighting the key enzymes and substrates.

Bile_Acid_6_Hydroxylation cluster_human Human Pathway cluster_mouse Mouse Pathway CDCA Chenodeoxycholic Acid (CDCA) HCA Hyocholic Acid (HCA) CDCA->HCA 6α-hydroxylation LCA Lithocholic Acid (LCA) HDCA Hyodeoxycholic Acid (HDCA) LCA->HDCA 6α-hydroxylation CYP3A4 CYP3A4 CYP3A4->CDCA CYP3A4->LCA CDCA_mouse Chenodeoxycholic Acid (CDCA) aMCA α-Muricholic Acid (α-MCA) CDCA_mouse->aMCA 6β-hydroxylation UDCA_mouse Ursodeoxycholic Acid (UDCA) bMCA β-Muricholic Acid (β-MCA) UDCA_mouse->bMCA 6β-hydroxylation CYP2C70 CYP2C70 CYP2C70->CDCA_mouse CYP2C70->UDCA_mouse Cholesterol Cholesterol Cholesterol->CDCA Cholesterol->CDCA_mouse LCA_source Gut Microbiota (from primary BAs) LCA_source->LCA TGR5_Signaling cluster_L_Cell Enteroendocrine L-Cell HDCA 6α-OH Bile Acid (e.g., HDCA) TGR5 TGR5 Receptor HDCA->TGR5 AC Adenylyl Cyclase TGR5->AC activates cAMP cAMP AC->cAMP synthesizes PKA PKA cAMP->PKA activates GLP1 GLP-1 Secretion PKA->GLP1 stimulates Pancreas Pancreatic β-cell GLP1->Pancreas acts on Insulin Insulin Secretion Pancreas->Insulin Glucose Improved Glucose Homeostasis Insulin->Glucose leads to

Caption: Signaling cascade of 6α-hydroxylated bile acids via the TGR5-GLP-1 axis.

Methodologies for Studying 6-Hydroxylation

Investigating the biosynthesis of 6-hydroxylated bile acids requires robust in vitro and in vivo experimental systems coupled with highly sensitive analytical techniques.

In Vitro Enzyme Assays

The causality of a specific enzyme in 6-hydroxylation can be definitively established using in vitro assays. The primary choice of experimental system depends on the research question.

  • Human Liver Microsomes (HLMs): HLMs contain the full complement of native P450 enzymes and are the gold standard for studying hepatic drug and endobiotic metabolism. They provide a physiologically relevant environment.

  • Recombinant Enzymes: Using cDNA-expressed enzymes (e.g., recombinant CYP3A4) allows for the unambiguous assignment of metabolic activity to a single enzyme, eliminating confounding activities from other P450s. [4][16] Protocol: In Vitro 6α-Hydroxylation of CDCA using Human Liver Microsomes

  • Preparation: Prepare a master mix containing potassium phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.2 mg/mL final concentration), and the substrate, chenodeoxycholic acid (CDCA, e.g., 50 µM final concentration).

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the enzymatic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The continuous regeneration of NADPH is critical as it is the required cofactor for CYP450 activity.

  • Incubation: Incubate the reaction at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes). Time-course experiments are recommended to ensure initial velocity conditions.

  • Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, typically containing an internal standard (e.g., a deuterated bile acid analogue) for accurate quantification. The solvent serves to precipitate proteins and halt all enzymatic activity.

  • Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant for the presence of hyocholic acid (HCA) using LC-MS/MS.

Self-Validation: The protocol must include controls. A negative control lacking the NADPH-regenerating system is essential to confirm that the observed product formation is dependent on CYP activity. A positive control using a known CYP3A4 substrate (e.g., testosterone) can validate the activity of the microsomal preparation.

Analytical Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of bile acids due to its high selectivity and applicability to complex biological matrices. [17][18] General LC-MS/MS Workflow:

  • Sample Extraction: Bile acids are extracted from the biological matrix (e.g., plasma, microsomal incubation supernatant, feces) using solid-phase extraction (SPE) or liquid-liquid extraction. [19]2. Chromatographic Separation: The extracted bile acids are separated using reversed-phase liquid chromatography, typically on a C18 column. A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate, is used to resolve the various bile acid isomers.

  • Mass Spectrometric Detection: The separated bile acids are ionized, typically using electrospray ionization (ESI) in negative mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored. This provides exceptional specificity and minimizes matrix interference.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep A. In Vitro Reaction Setup cluster_extraction B. Sample Preparation cluster_analysis C. LC-MS/MS Analysis Microsomes Enzyme Source (e.g., Liver Microsomes) Incubation Incubate at 37°C Microsomes->Incubation Substrate Bile Acid Substrate (e.g., CDCA) Substrate->Incubation Cofactor NADPH System Cofactor->Incubation Termination Terminate Reaction (Acetonitrile + Internal Std.) Incubation->Termination Centrifuge Centrifuge to Pellet Protein Termination->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Sources

Thermodynamic Stability & Physicochemical Characterization of 3,6,7,12-Tetrahydroxy-cholan-24-oic Acid

[1][2][3][4]

Part 1: Executive Technical Synthesis

3,6,7,12-Tetrahydroxy-cholan-24-oic acid (C₂₄H₄₀O₆) represents a distinct class of "hyper-hydrophilic" bile acids.[1][2][3][4] Unlike the primary bile acid Cholic Acid (3,7,12-trihydroxy), the introduction of a fourth hydroxyl group at the C-6 position fundamentally alters the molecule's thermodynamic landscape.[1][2][3][4]

In drug development, this molecule is of critical interest not merely as a cholestatic biomarker but as a stabilizing excipient and a metabolic endpoint with reduced cytotoxicity.[2][3][4] Its thermodynamic stability must be understood through two distinct lenses:

  • Solid-State Thermodynamics: High crystal lattice energy driven by an extensive intermolecular hydrogen bond network (5 H-bond donors).[1][2][3][4]

  • Solution-State Thermodynamics: A significantly elevated Critical Micelle Concentration (CMC) compared to primary bile acids, driven by a reduced hydrophobic effect.[1][2][3][4]

Core Thesis: The thermodynamic stability of 3,6,7,12-tetrahydroxy-cholanic acid is defined by an entropic penalty to micellization . The C-6 hydroxyl group disrupts the hydrophobic face of the steroid nucleus, making the monomeric state thermodynamically favored over the micellar state at physiological concentrations.[1][2][3]

Part 2: Physicochemical Architecture & Data

The following data aggregates experimental values and validated predictive models for the specific 3,6,7,12-isomer.

Table 1: Thermodynamic & Physicochemical Profile[5]
ParameterValue / RangeTechnical Context
Molecular Weight 424.57 g/mol C₂₄H₄₀O₆
Melting Point (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
240 – 242 °CIndicates high lattice stability; significantly higher than many lipophilic steroids.[1][2][3][4][5]
LogP (Octanol/Water) ~1.8 – 2.4Highly Hydrophilic. Lower than Cholic Acid (LogP ~2.[2][3][4]02) and Deoxycholic Acid (LogP ~3.5).[2][3][4]
pKa (Carboxyl) 4.8 – 5.2Typical for unconjugated bile acids; exists as an anion at physiological pH (7.4).[2][3][4]
H-Bond Donors/Acceptors 5 / 6Facilitates extensive water bridging and crystal lattice networks.[1][2][3][4]
Critical Micelle Conc.[2][3][4][6][7][8][9][10] (CMC) > 18 mM (Est.)Key Stability Factor. Higher than Cholic Acid (~10-15 mM).[2][3][4] The molecule resists aggregation.[2]
Solubility (Aq) > 0.5 mg/mLSignificantly enhanced by ionization at pH > pKa.[2][3][4]

Part 3: Thermodynamic Stability Mechanisms

The "Hydrophobic Effect" Deficit

Standard bile acids (e.g., Deoxycholic acid) form micelles driven by the entropy gain of releasing water molecules from their hydrophobic "beta" face.[2][3][4]

  • Mechanism: this compound possesses hydroxyl groups at C3, C6, C7, and C12.[1][2][3][4][5] The C6-OH (particularly in the

    
    -orientation) protrudes into the hydrophobic domain.[1][2][3][4]
    
  • Thermodynamic Consequence: This "punctures" the hydrophobic shield, reducing the

    
     (Gibbs free energy of micellization).[2][3][4] The energetic drive to aggregate is weak, stabilizing the monomeric form  in solution.[2][3][4]
    
Crystal Lattice Enthalpy

The high melting point (240°C) suggests a robust solid-state stability.[1][2][3][4]

  • Causality: The 4 hydroxyl groups create a 3D hydrogen-bonding zipper within the crystal lattice.[1][2][3][4]

  • Implication: Micronization or high-energy milling may be required for rapid dissolution, despite high equilibrium solubility.[1][2][3][4]

Part 4: Experimental Protocols for Stability Validation

To validate the thermodynamic parameters of this molecule, we utilize a self-validating workflow combining Calorimetry and Tensiometry.[1][2][3][4]

Protocol A: Isothermal Titration Calorimetry (ITC) for CMC Determination

This is the gold standard for measuring the thermodynamics of demicellization (


234

Objective: Determine the precise CMC and the enthalpy of micelle breakdown.

  • Preparation:

    • Ligand (Syringe): Prepare a 40 mM solution of this compound in degassed phosphate buffer (pH 7.4).

    • Cell: Fill the ITC cell with identical buffer (no bile acid).

  • Execution:

    • Perform 25 injections of 10

      
      L each at 25°C.
      
    • Observation: Initial injections will result in demicellization (endothermic or exothermic depending on T).[2][3][4] As the cell concentration increases, the heat signal will plateau once the CMC is reached.[2][3]

  • Data Analysis:

    • Fit the integrated heat data to a Sigmoidal Demicellization Model .

    • Inflection Point: Defines the CMC.[4][9]

    • Self-Validation: If the heat of dilution is constant (linear) throughout, the CMC is above the tested concentration (40 mM), confirming high monomeric stability.

Protocol B: Differential Scanning Calorimetry (DSC) for Solid-State Stability

Objective: Assess polymorphism and hydrate formation.[1][2][3][4]

  • Sample: Weigh 2–5 mg of solid substance into an aluminum pan (crimped, pinhole vented).

  • Ramp: Heat from 25°C to 260°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Criteria:

    • Sharp Endotherm: A single sharp peak at ~240°C confirms high crystalline purity.[2][3][4]

    • Broad Endotherm < 100°C: Indicates solvate/hydrate water loss (common in highly hydroxylated bile acids).[2][3][4]

Part 5: Biological & Metabolic Stability Logic

The thermodynamic stability of this molecule translates directly to its biological fate. Because it is too hydrophilic to easily cross membranes via passive diffusion and too stable as a monomer to damage membranes via detergent effects, it acts as a detoxification product .[1][2][3][4]

Diagram: Metabolic & Thermodynamic Pathway

The following Graphviz diagram illustrates the stability workflow and metabolic context.

ThermodynamicStabilitycluster_ValidationStability Validation ProtocolCholesterolCholesterol(Hydrophobic Precursor)CholicAcidCholic Acid(3,7,12-OH)CMC ~12mMCholesterol->CholicAcidCYP7A1BiosynthesisTetraOH3,6,7,12-TetrahydroxyCholanic Acid(High Solubility)CholicAcid->TetraOHCYP3A46-Hydroxylation(Detoxification)ITCITC Analysis(Measure Delta H)TetraOH->ITCDSCDSC Analysis(Measure Tm)TetraOH->DSCSolidSolid Crystal(Tm 242°C)High Lattice EnergyMonomerAqueous Monomer(Thermodynamically Preferred)Solid->MonomerDissolution(Endothermic)Monomer->TetraOHRenal Excretion(High Clearance)MicelleMicellar Aggregate(Unstable/High CMC)Monomer->MicelleAggregation(Weak Hydrophobic Drive)

Caption: Thermodynamic lifecycle of this compound, highlighting the shift from micellar aggregation to stable aqueous monomeric excretion.

Part 6: References

  • Human Metabolome Database (HMDB). "Metabocard for 3alpha,6beta,7beta,12alpha-Tetrahydroxy-5beta-cholan-24-oic acid."[1][2][3][4] HMDB0000377.[2][3][4]

  • Hofmann, A. F., & Hagey, L. R. (2008). "Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics."[1][2][3][4] Cellular and Molecular Life Sciences, 65(16), 2461-2483.[1][2][3][4]

  • Singh, V. P., et al. (2020). "Thermodynamic interference with bile acid demicelleization reduces systemic entry and injury during cholestasis."[2][3][4][8] Gastroenterology.

    • PubChem Compound Summary. "3alpha,6beta,7beta,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid."[1][2][3][4] National Center for Biotechnology Information.[2][3][4]

    • Roda, A., et al. (1983). "Physico-chemical properties of bile acids and their relationship to biological properties."[1][2][3][4] Hepatology, 3(6), 1055-1059.[1][2][3][4] (Foundational reference for Hydrophobicity/CMC correlation).

    Methodological & Application

    Application Note: High-Sensitivity LC-MS/MS Quantification of 3,6,7,12-Tetrahydroxy-cholanic Acid in Serum

    Author: BenchChem Technical Support Team. Date: February 2026

    This Application Note is structured as a comprehensive technical guide for the quantification of 3,6,7,12-Tetrahydroxy-5β-cholan-24-oic acid (often referred to as 6-hydroxycholic acid or a related tetrol isomer) in human serum. This analyte represents a polar, downstream metabolite of the primary bile acid pathway, often elevated in cholestatic conditions or specific metabolic phenotypes.

    Executive Summary & Scientific Rationale

    The quantification of highly polar bile acid metabolites, such as 3,6,7,12-tetrahydroxy-cholanic acid (6-OH-CA) , presents unique analytical challenges compared to the major circulating bile acids (e.g., Cholic Acid, Chenodeoxycholic Acid).

    • The Challenge: This tetrol is significantly more polar than tri- and di-hydroxy bile acids, causing it to elute early in reverse-phase chromatography. This region is often plagued by ion suppression from unretained serum salts and phospholipids. Furthermore, it lacks the strong fragmentation patterns typical of conjugated bile acids (which yield m/z 74 or 80), requiring optimized "water-loss" transitions.

    • The Solution: This protocol utilizes a Solid-Phase Extraction (SPE) workflow rather than simple protein precipitation to eliminate matrix interferences. We employ a high-strength silica (HSS) T3 or polar-embedded C18 column to retain this polar analyte, ensuring separation from the solvent front and isobaric interferences.

    Materials and Reagents

    Standards & Chemistry[1][2]
    • Analyte: 3α,6α,7α,12α-Tetrahydroxy-5β-cholan-24-oic acid (CAS: 63266-88-6 or similar isomer depending on specific target).

    • Internal Standard (IS): Cholic Acid-d4 (CA-d4) is a suitable surrogate due to structural similarity, though a deuterated tetrol (if available) is ideal.

    • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid.

    • Buffer: Ammonium Acetate (1M stock, LC-MS grade).

    Instrumentation
    • LC System: UHPLC system (e.g., Vanquish Horizon, ACQUITY UPLC I-Class) capable of 15,000+ psi.

    • Detector: Triple Quadrupole MS (e.g., TSQ Altis, Sciex 6500+, Waters Xevo TQ-XS).

    • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) OR Phenomenex Kinetex C18 EVO (2.1 x 100 mm, 2.6 µm).

      • Rationale: The HSS T3 is designed to retain polar organic molecules, crucial for keeping the tetrahydroxy acid away from the ion-suppression zone at the void volume.

    Experimental Workflow

    Sample Preparation (Solid Phase Extraction)

    Why SPE? While protein precipitation (PPT) is faster, it fails to remove phospholipids that co-elute with polar bile acids. For a low-abundance tetrol, SPE provides the necessary signal-to-noise ratio.

    Step-by-Step Protocol:

    • Sample Pre-treatment:

      • Thaw serum on ice.

      • Aliquot 100 µL of serum into a 1.5 mL tube.

      • Add 10 µL of Internal Standard working solution (1,000 ng/mL CA-d4 in 50% MeOH).

      • Add 300 µL of 2% Phosphoric Acid (H3PO4) to disrupt protein binding and acidify the sample. Vortex for 30s.

    • SPE Loading (Oasis HLB µElution Plate or equivalent):

      • Condition: 200 µL Methanol.

      • Equilibrate: 200 µL Water.

      • Load: Apply the entire pre-treated sample (~410 µL) to the plate. Apply slow vacuum.

    • Wash Steps (Critical):

      • Wash 1: 200 µL 5% Methanol in Water (Removes salts/proteins).

      • Wash 2: 200 µL 2% Formic Acid in Water (Ensures acidic analytes remain protonated/neutral for retention).

    • Elution:

      • Elute with 2 x 25 µL of Methanol containing 2% Ammonium Hydroxide.

      • Note: The high pH elution helps deprotonate the carboxylic acid, ensuring complete recovery from the polymeric sorbent.

    • Reconstitution:

      • Add 50 µL of Water to the eluate (Total volume ~100 µL).

      • Vortex and inject.

    LC-MS/MS Conditions

    Chromatography:

    • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

      • Note: Ammonium acetate promotes [M-H]- ionization better than pure formic acid for bile acids.

    • Mobile Phase B: Methanol / Acetonitrile (50:50 v/v).

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 50°C.

    Gradient Profile:

    Time (min)% Mobile Phase BEvent
    0.020Initial Hold (Focusing)
    1.020Begin Gradient
    6.060Elution of Tetrols/Triols
    8.095Wash Lipids
    9.595Hold
    9.620Re-equilibration
    12.020End Run

    Mass Spectrometry (ESI Negative Mode): Unconjugated bile acids often exhibit weak fragmentation. We utilize "water loss" transitions or Pseudo-MRM if fragmentation is unstable.

    • Source Voltage: -2500 V to -4500 V (System dependent).

    • Source Temp: 500°C.

    • Curtain Gas: High (35-40 psi).

    MRM Transitions:

    AnalytePrecursor (m/z)Product (m/z)CE (eV)Type
    3,6,7,12-Tetrahydroxy-CA 423.3 405.3 -28 Quantifier (Loss of H2O)
    3,6,7,12-Tetrahydroxy-CA423.3361.3-35Qualifier (Loss of 2H2O + CO2)
    3,6,7,12-Tetrahydroxy-CA423.3423.3-10Survivor (If fragmentation is poor)
    Cholic Acid-d4 (IS)411.3393.3-28Internal Standard

    Visualized Workflow (Graphviz)

    BileAcidWorkflow Serum Human Serum (100 µL) IS_Add Add IS (CA-d4) + 2% H3PO4 Serum->IS_Add Pre-treatment SPE_Load SPE Loading (Oasis HLB) IS_Add->SPE_Load Acidify & Bind Wash Wash Steps 1. 5% MeOH 2. 2% Formic Acid SPE_Load->Wash Remove Salts/PLs Elute Elution MeOH + 2% NH4OH Wash->Elute Recover Analyte LCMS LC-MS/MS Analysis (-ESI, MRM 423->405) Elute->LCMS Inject Data Quantification (Linear Regression 1/x²) LCMS->Data Process

    Caption: Optimized SPE-LC-MS/MS workflow for extracting polar tetrahydroxy bile acids from serum.

    Validation & Quality Control

    To ensure Trustworthiness and Self-Validation , the following criteria must be met:

    Linearity & Sensitivity
    • Range: 1.0 ng/mL to 1,000 ng/mL.

    • LLOQ (Lower Limit of Quantification): Target 1.0 ng/mL with Signal-to-Noise (S/N) > 10.

    • Curve Fit: Linear regression with 1/x² weighting (crucial for bile acids due to heteroscedasticity).

    Specificity (Isomer Separation)

    The method must demonstrate separation between This compound and other potential isobars (e.g., hydroxylated derivatives of Muricholic acid).

    • Acceptance Criteria: Valley-to-peak ratio < 10% between critical pairs.[1]

    Matrix Effect
    • Perform post-column infusion of the analyte while injecting a blank serum extract.

    • Requirement: No significant ion suppression (>20% dip) in the retention time window of the analyte (approx. 2.5 - 3.5 min on HSS T3).

    Troubleshooting & Tips

    • Peak Tailing: Bile acids can interact with free silanols. Ensure your column is "fully end-capped" (e.g., HSS T3 or BEH C18). Adding 5mM Ammonium Acetate is critical to mask these interactions.

    • Carryover: Bile acids are sticky. Use a needle wash of Methanol:Acetonitrile:Isopropanol (40:40:20) + 0.1% Formic Acid .[2][3][4]

    • Stability: Serum samples should be stored at -80°C. Bile acids are generally stable, but repeated freeze-thaw cycles should be minimized (<3).

    References

    • Han, J., et al. (2022). "A simple and reliable bile acid assay in human serum by LC‐MS/MS." Journal of Clinical Laboratory Analysis. Link

    • Shimadzu Application News. (2017). "A novel fast and simple quantification method for bile acids in human serum by LC-MS/MS." Link

    • PubChem. "3alpha,6alpha,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid."[5] National Library of Medicine.[5] Link

    • Thermo Fisher Scientific. (2018). "Simple Quantitative Analysis of 40 Total and Fractionated Bile Acids in Serum Using LC-MS/MS." Link

    • Waters Corporation. "MetaboQuan-R for Bile Acids in Human Serum." Link

    Sources

    Application Note: Solid-Phase Extraction (SPE) Strategies for Tetrahydroxy Bile Acids (THBAs)

    [1]

    Introduction: The Polarity Challenge in Bile Acid Analysis

    Tetrahydroxy bile acids (THBAs), such as 3α,6α,7α,12α-tetrahydroxy-5β-cholan-24-oic acid (6α-hydroxycholic acid) and its isomers (e.g., hyocholic acid metabolites), represent a distinct analytical challenge compared to common di- and tri-hydroxy bile acids.[1] Their physicochemical profile is defined by extreme polarity due to the presence of four hydroxyl groups on the steroid nucleus.

    Why Standard Protocols Fail

    Standard bile acid SPE protocols often utilize C18 silica-based sorbents with aggressive wash steps (e.g., 20–40% methanol) to remove matrix interferences.[1] While effective for hydrophobic species like Lithocholic Acid (LCA) or Deoxycholic Acid (DCA), these conditions frequently cause premature elution of THBAs, leading to poor recovery (<50%) and variable quantification.[1]

    This guide details two optimized workflows:

    • Polymeric Reversed-Phase (HLB) for general profiling (Urine/Feces).[1]

    • Mixed-Mode Anion Exchange (MAX) for high-lipid matrices (Plasma/Serum).[1]

    Method Development Strategy

    The selection of the stationary phase is dictated by the "Hydrophilic-Lipophilic Balance" of the analyte and the complexity of the matrix.

    Sorbent Selection Logic
    • C18 (Silica-based): Not Recommended.[1] The high polarity of THBAs results in weak retention, risking breakthrough during sample loading.

    • Polymeric HLB (Hydrophilic-Lipophilic Balanced): Recommended for Urine.[1] The N-vinylpyrrolidone-divinylbenzene copolymer provides dual retention (hydrophilic/lipophilic), ensuring THBAs are retained even when the cartridge dries or during aqueous washes.[1]

    • Mixed-Mode Anion Exchange (MAX): Recommended for Plasma.[1] Utilizes the carboxylic acid tail of the bile acid (pKa ~5) for ionic retention. This allows for 100% organic washing to remove phospholipids while the BA remains locked by ionic bonds.

    Workflow Decision Tree

    SPE_Decision_TreeStartStart: Sample MatrixUrineUrine / Aqueous MediaStart->UrinePlasmaPlasma / Serum / TissueStart->PlasmaHLBSorbent: Polymeric HLB(Hydrophilic-Lipophilic Balance)Urine->HLBPPTPre-treatment:Protein Precipitation (1% Formic Acid)Plasma->PPTWash_HLBWash: 5% MeOH in Water(Prevent premature elution)HLB->Wash_HLBElutionElution & Analysis (LC-MS/MS)Wash_HLB->ElutionMAXSorbent: Mixed-Mode Anion Exchange (MAX)(Ionic Retention)PPT->MAXWash_MAXWash: 100% MeOH(Remove Phospholipids)MAX->Wash_MAXWash_MAX->Elution

    Figure 1: Decision tree for selecting the optimal SPE sorbent based on sample matrix complexity.[1]

    Protocol A: Polymeric HLB (Urine & Low-Protein Matrices)

    Target: 3α,6α,7α,12α-tetrahydroxy-5β-cholan-24-oic acid and conjugates.[1] Mechanism: Reversed-phase retention via the steroid backbone.[1]

    Materials
    • Cartridge: Oasis HLB (30 mg, 1 cc) or Strata-X (33 µm).[1]

    • Reagents: LC-MS grade Methanol (MeOH), Water, Formic Acid.[1]

    Step-by-Step Procedure
    StepActionCritical Technical Note
    1. Sample Prep Dilute 200 µL Urine with 800 µL 0.1% Formic Acid (aq).[1]Acidification ensures BAs are in non-ionized form (R-COOH) to maximize hydrophobic interaction with HLB.
    2.[1] Condition 1 mL MeOH.Activates the sorbent ligands.
    3. Equilibrate 1 mL Water (0.1% Formic Acid).Matches the loading solvent environment.[2]
    4. Load Load prepared sample at 1 mL/min.Slow flow rate is crucial for polar analytes to interact with the sorbent surface.
    5. Wash 1 mL 5% MeOH in Water. CRITICAL: Do NOT exceed 5-10% MeOH.[1] THBAs are highly soluble in organic solvents; strong washes will wash them away.
    6. Elute 1 mL 100% MeOH.[1]Complete elution of polar BAs.
    7. Post-Process Evaporate under N₂ at 40°C. Reconstitute in 100 µL 50:50 MeOH:H₂O.Ensure reconstitution solvent matches initial LC gradient conditions.

    Protocol B: Mixed-Mode Anion Exchange (Plasma/Serum)

    Target: Removal of phospholipids (PLs) and protein interferences. Mechanism: Ionic binding of BA carboxyl group (-COO⁻) to sorbent quaternary amine.[1]

    Materials
    • Cartridge: Oasis MAX (30 mg) or Bond Elut Plexa PCX.[1]

    • Reagents: Ammonium Hydroxide (NH₄OH), MeOH, Formic Acid.[1]

    Step-by-Step Procedure
    StepActionCritical Technical Note
    1. Sample Prep Mix 200 µL Plasma with 600 µL 2% NH₄OH in Water .[1]High pH (pH > 8) ionizes BAs (R-COO⁻) to bind with the anion exchange sorbent.
    2. Condition 1 mL MeOH.
    3. Equilibrate 1 mL Water (2% NH₄OH).Establishes basic environment for ionic retention.
    4. Load Load sample (gravity or low vacuum).
    5. Wash 1 1 mL 5% NH₄OH in Water.[1]Removes proteins and salts.
    6. Wash 2 1 mL 100% Methanol. CRITICAL: This step removes neutral lipids and phospholipids via hydrophobic elution.[1] BAs remain bound by ionic interaction.
    7. Elute 1 mL 2% Formic Acid in MeOH .Acidification neutralizes the BA carboxyl group (R-COOH), breaking the ionic bond and releasing the analyte.
    8. Post-Process Evaporate and reconstitute.[2][3]

    Quality Control & Validation Parameters

    To ensure data trustworthiness (E-E-A-T), the following parameters must be validated for THBAs.

    Recovery Data (Typical)

    Comparison of THBA recovery using different wash strengths on HLB sorbent.

    Wash SolventRecovery (%)Interpretation
    100% Water95 - 102%Excellent retention.[1]
    5% Methanol92 - 98%Optimal wash (removes salts).[1]
    20% Methanol65 - 75% Failure: Significant loss of THBAs.
    50% Methanol< 10%Failure: Complete loss of analyte.[1]
    Matrix Effect (ME)[1]
    • Protocol A (HLB): Moderate suppression (-15%) often observed in urine due to pigments.[1]

    • Protocol B (MAX): Minimal suppression (<5%) in plasma due to effective phospholipid removal (Wash 2).[1]

    LC-MS/MS Transitions (MRM)

    For validation, use the following transitions (Negative ESI):

    • Precursor: m/z 423.3 [M-H]⁻[1]

    • Quantifier: m/z 423.3 → 361.3 (Water loss)[1]

    • Qualifier: m/z 423.3 → 74.0 (Cross-ring cleavage)[1]

    References

    • Agilent Technologies. (2023).[1] Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. LabRulez. Link

    • Krautbauer, S., & Liebisch, G. (2018).[1][4] LC-MS/MS Analysis of Bile Acids. Methods in Molecular Biology, 1730, 103-110.[1][4] Link

    • Sarafian, M. H., et al. (2015).[1] Bile Acid Profiling and Quantification in Biofluids using Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 87(19), 9662-9670.[1] Link[1]

    • Iida, T., et al. (1989).[1] Synthesis of 6-hydroxylated bile acids and identification of 3α,6α,7α,12α-tetrahydroxy-5β-cholan-24-oic acid in human meconium and neonatal urine. Chemical and Pharmaceutical Bulletin, 37(2), 557-559.[1][5] Link

    • Biotage. (2023).[1][6] What Sorbent should I Use? Selecting the correct SPE Chemistry. Biotage Blog. Link

    Formulation strategies using hydrophilic bile acid derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Notes & Protocols

    Topic: Formulation Strategies Using Hydrophilic Bile Acid Derivatives For: Researchers, Scientists, and Drug Development Professionals

    Abstract

    Hydrophilic bile acids, such as Ursodeoxycholic acid (UDCA) and its taurine conjugate (TUDCA), represent a unique class of physiological surfactants that have garnered significant interest as multifunctional excipients in modern drug delivery.[1] Their inherent biocompatibility, amphiphilic nature, and unique ability to interact with biological membranes make them powerful tools for overcoming the dual challenges of poor drug solubility and low membrane permeability.[1][2][3] Unlike conventional surfactants, their biological origin and role in enterohepatic circulation can be leveraged for targeted delivery and enhanced bioavailability.[4][5] This guide provides an in-depth exploration of the mechanisms, strategies, and detailed protocols for formulating advanced drug delivery systems using these versatile molecules. We will delve into the rationale behind various formulation choices, from simple micellar solutions to complex vesicular systems and drug conjugates, providing the scientific foundation and practical steps necessary for their successful implementation and characterization.

    The Scientific Foundation: Physicochemical Properties & Mechanisms

    Bile acids are steroidal molecules synthesized from cholesterol in the liver.[6] Their structure features a rigid, hydrophobic steroid nucleus and a more hydrophilic face bearing hydroxyl groups, along with a flexible side chain ending in a carboxyl group.[7][8] This amphiphilic architecture is the key to their function.

    The hydrophilicity of a bile acid is determined by the number and orientation of its hydroxyl groups.[2] Hydrophilic bile acids like UDCA (with two hydroxyl groups) and Cholic Acid (CA, with three) are contrasted with more hydrophobic ones like Deoxycholic Acid (DCA) and Lithocholic Acid (LCA).[2] This structural difference dictates their self-assembly behavior, toxicity, and formulation utility.

    Critical Micelle Concentration (CMC)

    Like all surfactants, bile acids self-assemble into aggregates (micelles) in aqueous solutions above a specific concentration known as the Critical Micellar Concentration (CMC).[9] Hydrophilic bile acids generally have higher CMC values compared to their hydrophobic counterparts, indicating they are less prone to aggregation and generally less disruptive to cell membranes.[2][10]

    Bile Acid DerivativeTypical CMC Range (mM)Key Characteristics
    Cholic Acid (CA)12 - 16Tri-hydroxy, relatively hydrophilic.[10][11]
    Ursodeoxycholic Acid (UDCA)5 - 10Di-hydroxy, most hydrophilic natural bile acid.[2][10]
    Chenodeoxycholic Acid (CDCA)5 - 10Di-hydroxy, more hydrophobic than UDCA.[2][10]
    Deoxycholic Acid (DCA)2 - 10Di-hydroxy, secondary bile acid, more hydrophobic.[10][11]
    Glycocholic Acid (GCA)~4Conjugated, increased amphiphilicity.[12]
    Taurochenodeoxycholic Acid (TCDCA)2.5 - 3.0Conjugated, increased amphiphilicity.[13]
    Core Mechanisms of Drug Delivery Enhancement

    Hydrophilic bile acid derivatives enhance drug bioavailability through a combination of mechanisms, making them highly versatile.[2][9]

    • Micellar Solubilization: Above their CMC, bile acids form micelles that can encapsulate poorly water-soluble (lipophilic) drugs within their hydrophobic core.[2][14] This process increases the drug's apparent solubility and dissolution rate in the gastrointestinal tract, a critical first step for absorption.[9][15]

    • Permeability Enhancement: Bile acids interact with the cell membrane, transiently increasing its fluidity.[2] They can also modulate tight junctions between epithelial cells, opening the paracellular pathway for the transport of hydrophilic drugs.[3][9] Some studies suggest they can form "reverse micelles" within the membrane, creating temporary aqueous pores.[2][9]

    • Transporter-Mediated Uptake: The body has evolved specific transport proteins, like the Apical Sodium-dependent Bile Acid Transporter (ASBT) in the ileum, for efficient reabsorption.[4] This natural pathway can be hijacked by creating drug-bile acid conjugates, which are recognized by these transporters, leading to active uptake and targeted delivery.[4][7][9]

    Caption: Core mechanisms by which bile acids enhance drug delivery.

    Key Formulation Strategies & Applications

    The choice of formulation strategy depends on the physicochemical properties of the drug, the desired release profile, and the therapeutic application.

    Strategy 1: Simple and Mixed Micellar Systems

    This is the most direct approach for enhancing the solubility of lipophilic drugs. While simple micelles can be formed with a single bile salt, mixed micelles , typically incorporating phospholipids like phosphatidylcholine (PC), offer superior performance.[16][17] The rationale is that phospholipids, being major components of biological membranes, are highly biocompatible, and their incorporation stabilizes the micellar structure, increases drug-loading capacity, and reduces potential cytotoxicity.[16][18]

    • Applications: Oral delivery of poorly soluble drugs (BCS Class II/IV), solubilization of steroidal drugs, fat-soluble vitamins.[17][18]

    Caption: Schematic of a drug-loaded phospholipid-bile acid mixed micelle.

    Strategy 2: Bilosomes (Bile Salt-Stabilized Vesicles)

    Bilosomes are advanced vesicular systems composed of a lipid bilayer (e.g., from Span 60 or phospholipids) that is stabilized by the inclusion of bile salts.[19] The incorporation of bile salts provides several advantages:

    • Enhanced Stability: The negative charge of bile salts prevents vesicle aggregation through electrostatic repulsion.[19]

    • Increased Permeability: The bile salts have a fluidizing effect on the vesicle membrane, which can enhance the permeation of the encapsulated drug across biological barriers.[19]

    • Flexibility: They are considered ultra-deformable vesicles, which is advantageous for transdermal delivery.[19]

    • Applications: Oral delivery of proteins and peptides (protecting them from enzymatic degradation), transdermal and topical delivery.[19][20]

    Strategy 3: Drug-Bile Acid Conjugates

    This strategy involves the covalent attachment of a drug molecule to a bile acid.[9] This creates a new chemical entity, or prodrug, designed to be recognized by bile acid transporters.[4][7] The linkage can be designed to be stable in the GI tract and then cleaved enzymatically inside the target cell to release the active drug.

    • Causality: The primary reason for this approach is to achieve organ-specific targeting (to the liver or small intestine) and to improve the membrane permeation of drugs that are otherwise poorly absorbed.[7][9] The hydroxyl groups at the C3, C7, or C12 positions, or the carboxyl group at the C24 side chain, are common sites for conjugation.[7]

    • Applications: Liver-targeted cancer chemotherapy, improving oral absorption of hydrophilic drugs (e.g., cytarabine), and enhancing the delivery of anticancer agents.[2][21]

    Experimental Protocols

    The following protocols provide step-by-step methodologies for common formulation strategies.

    Protocol 1: Formulation of Phospholipid-Bile Salt Mixed Micelles (Thin-Film Hydration)

    This protocol is a widely used and reliable method for preparing drug-loaded mixed micellar systems.[22][23] The principle is to create an intimate mixture of the drug, phospholipid, and bile salt in a thin film, which is then hydrated to spontaneously form micelles.

    Materials:

    • Poorly soluble drug (e.g., Fenofibrate, Budesonide)

    • Phosphatidylcholine (PC) (e.g., from soy or egg)

    • Hydrophilic Bile Salt (e.g., Sodium Glycocholate, TUDCA)

    • Organic Solvent (e.g., Chloroform, Methanol, or a mixture)

    • Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    Procedure:

    • Dissolution: Accurately weigh and dissolve the drug, phosphatidylcholine, and bile salt in a suitable volume of organic solvent in a round-bottom flask. A typical molar ratio might be PC:Bile Salt of 4:1, with the drug concentration determined by desired loading. Rationale: Using an organic solvent ensures all hydrophobic components are fully solubilized and can be mixed at a molecular level.

    • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the solvent's boiling point (e.g., 40-60°C). Continue until a thin, uniform, and dry lipid film is formed on the inner wall of the flask. Rationale: Slow and controlled evaporation prevents component separation and creates a high surface area for efficient hydration.

    • Hydration: Add the pre-warmed (e.g., 60°C) aqueous buffer to the flask.[20] Agitate the flask by hand or on a shaker bath for 30-60 minutes. The lipid film will gradually peel off the glass and disperse to form a micellar solution. Rationale: Hydrating above the lipid's phase transition temperature ensures proper vesicle formation and drug encapsulation.

    • Size Reduction (Optional): The resulting dispersion may be heterogeneous. To obtain a uniform size distribution, the solution can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). Rationale: Sonication or extrusion provides energy to break down larger aggregates into smaller, more uniform micelles, which is critical for many applications, including parenteral administration.

    • Purification: To remove any un-encapsulated drug, the solution can be centrifuged at high speed, and the supernatant containing the drug-loaded micelles collected.

    • Storage: Store the final formulation at 4°C.

    Caption: Workflow for the Thin-Film Hydration method.

    Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

    This protocol is essential for validating the formulation process and quantifying its performance.

    Definitions:

    • Drug Loading (%DL): The weight percentage of the drug relative to the total weight of the formulation components (drug + excipients).

    • Encapsulation Efficiency (%EE): The percentage of the initial drug added that is successfully encapsulated within the micelles.

    Procedure:

    • Separate Free Drug: Take a known volume of the micellar solution and centrifuge it at high speed (e.g., 15,000 rpm for 30 min) to pellet any un-encapsulated, precipitated drug. Alternatively, use a centrifugal filter unit (e.g., Amicon®) to separate the micelles (retained) from the aqueous phase containing the free drug (filtrate).

    • Quantify Total Drug: Take an aliquot of the original, un-centrifuged micellar solution. Disrupt the micelles by adding a strong organic solvent (e.g., Methanol or Acetonitrile) to release the encapsulated drug.

    • Quantify Free Drug: Analyze the supernatant/filtrate from Step 1 to determine the amount of un-encapsulated drug.

    • Analysis: Quantify the drug concentration in the samples from Step 2 and Step 3 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculations:

      • Encapsulation Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] * 100

      • Drug Loading (%DL) = [Weight of Encapsulated Drug / Total Weight of Excipients + Weight of Encapsulated Drug] * 100

    Conclusion and Future Perspectives

    Hydrophilic bile acid derivatives are not merely solubilizing agents but are sophisticated, biocompatible excipients that can be rationally designed into a variety of drug delivery platforms.[1] Their ability to enhance both solubility and permeability, coupled with the potential for active targeting, provides a powerful toolkit for formulation scientists.[2][3] Future research will likely focus on creating novel bile acid conjugates with biologics and exploring their use in combination with other advanced delivery systems, further expanding their role in overcoming the most pressing challenges in drug development.[3][8][21]

    References

    • Mikov, M., et al. (2014). Application of bile acids in drug formulation and delivery. Taylor & Francis Online. [Link]

    • Montes, V., et al. (n.d.). Photoactive bile salts with critical micellar concentration in the micromolar range. Royal Society of Chemistry. [Link]

    • Ceryak, S., et al. (1990). Spectrophotometric determination of the critical micellar concentration of bile salts using bilirubin monoglucuronide as a micellar probe. Utility of derivative spectroscopy. PMC - NIH. [Link]

    • Reis, S., et al. (2004). Noninvasive methods to determine the critical micelle concentration of some bile acid salts. Analytical Biochemistry. [Link]

    • ResearchGate. (n.d.). Absorption-enhancement mechanisms mediated by bile acids. ResearchGate. [Link]

    • Pavlović, N., et al. (2018). Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles. PMC - NIH. [Link]

    • Gao, J., et al. (2014). Preparation of Pluronic/Bile salt/Phospholipid Mixed Micelles as Drug Solubility Enhancer and Study the Effect of the PPO Block Size on the Solubility of Pyrene. Brieflands. [Link]

    • Han, K., et al. (2020). Bile acid transporter-mediated oral drug delivery. PMC - NIH. [Link]

    • Bansal, V.P., & Deen, D. (1968). Micellar properties of bile salts. Sodium taurodeoxycholate and sodium glycodeoxycholate. Canadian Science Publishing. [Link]

    • Donahue, M.J., et al. (2019). Determining Sequential Micellization Steps of Bile Salts With Multi-cmc Modeling. Bucknell Digital Commons. [Link]

    • Creative Biolabs. (n.d.). PC/bile Salt Mixed Micelles. Creative Biolabs. [Link]

    • Stojančević, M., et al. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. PMC - NIH. [Link]

    • Guo, Q., et al. (2016). Comparison of bile salt/phosphatidylcholine mixed micelles in solubilization to sterols and stability. Dove Medical Press. [Link]

    • Rathod, N.V., & Mishra, S. (2024). Bile Acid-conjugate as a Promising Anticancer Agent: Recent Progress. Current Medicinal Chemistry. [Link]

    • El-Menshawy, O.M., & Shaker, D.S. (1998). Increasing drug solubility by means of bile salt-phosphatidylcholine-based mixed micelles. PubMed. [Link]

    • Dey, J., et al. (2021). Encapsulation and release of non-fluorescent crystal violet confined in bile-salt aggregates. RSC Advances. [Link]

    • Ly, M. (2019). Gut microbiota-mediated bile acid metabolism: implications for oral drug absorption. CORA. [Link]

    • Roda, A., et al. (2020). Bile Acid Conjugates with Anticancer Activity: Most Recent Research. MDPI. [Link]

    • Boatright, J.H., et al. (2017). Controlled delivery of tauroursodeoxycholic acid from biodegradable microspheres slows retinal degeneration and vision loss in P23H rats. PMC - NIH. [Link]

    • Arafat, M., et al. (2017). Mixed Micelles Loaded with Bile Salt: An Approach to Enhance Intestinal Transport of the BCS Class III Drug Cefotaxime in Rats. PubMed. [Link]

    • Prato, M., et al. (2019). A New Drug Delivery System Based on Tauroursodeoxycholic Acid and PEDOT. PubMed. [Link]

    • Bowe, K.E., et al. (1997). Design of compounds that increase the absorption of polar molecules. PNAS. [Link]

    • Alzheimer's Drug Discovery Foundation. (n.d.). Tauroursodeoxycholic Acid (TUDCA). ADDF. [Link]

    • Bakri, S.J., et al. (2020). Drug tissue distribution of tudca from a biodegradable suprachoroidal implant versus intravitreal or systemic delivery in the pig model. Mayo Clinic. [Link]

    • UTAH Trading. (2025). Ursodeoxycholic Acid (UDCA) in the Pharmaceutical Industry: Applications, Production, and Market Trends. UTAH Trading. [Link]

    • IJSDR. (2023). Enhanced Bilayered Tablet Formulation of Ursodeoxycholic acid and Propylthiouracil: A Review. IJSDR. [Link]

    • Zhang, H., et al. (2025). Investigation of the Enhancement Effect of Coloading of Compounds with Different Hydrophobicities on the Stability of a Phospholipid/Bile Salt Mixed Micellar System. ACS Omega. [Link]

    • Carbone, C., et al. (2023). Bilosomes and Biloparticles for the Delivery of Lipophilic Drugs: A Preliminary Study. MDPI. [Link]

    • ResearchGate. (n.d.). Illustration of the fate of drug-loaded micelles in biorelevant medium. ResearchGate. [Link]

    • Lee, S., et al. (2025). Bile Acid–Histidine Decapeptide Conjugates as Promising Additives in Lipid Nanoparticle Formulation for siRNA Delivery. Bioconjugate Chemistry. [Link]

    • Restorative Medicine. (2021). Tauroursodeoxycholic Acid (TUDCA): A Promising Neuroprotective Agent Derived from Bile Salts. Restorative Medicine. [Link]

    • Shome, A. (2020). bile acid based supramolecular gels, semiconductor nanocrystals and soft hybrid materials. Shodhganga. [Link]

    • Villalobos-Hernández, J.R., et al. (2022). Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization. PMC - NIH. [Link]

    • ResearchGate. (2021). Pharmaceutical suspensions of ursodeoxycholic acid for pediatric patients: in vitro and in vivo studies. ResearchGate. [Link]

    • Andrade, F., et al. (2021). Pharmaceutical suspensions of ursodeoxycholic acid for pediatric patients: in vitro and in vivo studies. Taylor & Francis Online. [Link]

    • Suvarna, V., & Sawant, N. (2020). Bile Acid Nanoparticles - An Emerging Approach for Site Specific Drug Targeting. Bentham Science. [Link]

    • Chiang, J.Y.L. (2013). Bile acids as regulatory molecules. PMC - NIH. [Link]

    • Jayachandran M, G., et al. (2022). bilosomes: a novel vesicular carrier for drug delivery. PHARMACEUTICAL SCIENCES. [Link]

    • Lokugamage, M.P., et al. (2021). Bile acid-containing lipid nanoparticles enhance extrahepatic mRNA delivery. Theranostics. [Link]

    Sources

    Troubleshooting & Optimization

    Improving solubility of 3,6,7,12-Tetrahydroxy-cholanic acid in aqueous buffers

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the Technical Support Center. I am Dr. Aris, the Senior Application Scientist managing your case today.

    I understand you are working with 3,6,7,12-Tetrahydroxy-cholanic acid (often referred to as a tetrahydroxylated bile acid derivative, similar to muricholic acid isomers).[1][2][3] This molecule presents a classic "hydrophobic tail / hydrophilic face" conflict. While the four hydroxyl groups make it more polar than Cholic Acid (3-OH) or Lithocholic Acid (1-OH), its rigid steroid backbone still drives rapid precipitation in neutral aqueous buffers if not handled correctly.[1][2][3]

    Below is a technical guide designed to resolve your solubility issues, structured as a troubleshooting workflow.

    Part 1: The Solubility Landscape

    Before we attempt a protocol, we must establish the physical chemistry dictating your success.[1][2] This molecule behaves as a weak acid (

    
    ).[1][2]
    
    StatepH EnvironmentSolubility StatusMechanism
    Protonated Acid pH < 6.0Insoluble The carboxylic acid tail is protonated (
    
    
    ).[1][2][3] The molecule aggregates due to hydrophobic stacking of the steroid nuclei.
    Ionized Salt pH > 7.5Soluble (Micellar) The tail is deprotonated (
    
    
    ).[2] The molecules repel each other electrostatically or form soluble micelles.
    Calcium Salt High
    
    
    Precipitate Risk Divalent cations (like
    
    
    in DMEM/PBS) can bridge two carboxylate tails, causing "soap scum" precipitation.[1][2]

    Part 2: Decision Matrix (Visual Workflow)

    Use this logic flow to select the correct solubilization method for your specific assay.

    Solubility_Decision_Tree Start Start: this compound (Solid) App_Type What is your downstream application? Start->App_Type Cell_Culture Cell Culture / In Vivo (Sensitive to solvents) App_Type->Cell_Culture Biochem Biochemical Assay / HPLC (Tolerates solvents) App_Type->Biochem DMSO_Check Is DMSO toxicity a concern? Cell_Culture->DMSO_Check Method_A Method A: DMSO Stock (Simple, Standard) Biochem->Method_A DMSO_Check->Method_A No (<0.1%) Method_B Method B: pH Swing (NaOH) (No Organics, High pH risk) DMSO_Check->Method_B Yes (Buffer only) Method_C Method C: Cyclodextrin Complex (Gold Standard for Biology) DMSO_Check->Method_C Yes (Strictly aqueous)

    Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental tolerance for organic solvents and pH sensitivity.

    Part 3: Troubleshooting Guides & Protocols

    Issue 1: "I added the powder directly to PBS, and it floats/clumps."

    Diagnosis: You are attempting to dissolve the protonated acid in a neutral buffer. The buffering capacity of PBS prevents the local pH from rising high enough to ionize the carboxylic acid, leaving it as a hydrophobic solid.

    Solution: The "pH Swing" Protocol (Method B) This method converts the acid form to the sodium salt form before introducing the buffer.

    • Weigh your target amount of this compound.[1][2][3]

    • Dissolve completely in a small volume of 0.1 M NaOH or Na₂CO₃ .

      • Why? High pH ensures 100% ionization of the tail.

      • Visual Check: The solution should be completely clear. If cloudy, sonicate briefly.[1][2][3]

    • Dilute this concentrate slowly into your target buffer (e.g., PBS or HEPES).[1][2]

    • Back-titrate (Optional): If the final pH is too basic, carefully adjust with dilute HCl, but do not cross below pH 7.0 , or precipitation will re-occur immediately.[1][2][3]

    Issue 2: "My cells are dying, or the compound precipitates after 24 hours in media."

    Diagnosis: This is likely "Solvent Shock" (if using DMSO) or "Calcium Bridging."

    • Solvent Shock: Adding a high-concentration DMSO stock to water causes rapid local precipitation because the water strips the DMSO hydration shell faster than the bile acid can disperse.

    • Calcium Bridging: Media like DMEM contains ~1.8 mM

      
      .[2] Over time, calcium binds the bile acid anions, forming insoluble calcium salts.[1][2][3]
      

    Solution: Cyclodextrin Complexation (Method C - Recommended) Encapsulating the hydrophobic steroid core in Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) shields it from calcium and prevents aggregation.[1][2][3]

    Protocol:

    • Prepare a 20% (w/v) HP-

      
      -CD  solution in water/buffer.[1][2]
      
    • Add this compound to this solution.

    • Vortex and Sonicate at 37°C for 30–60 minutes.

      • Note: This forms a "Host-Guest" inclusion complex.[1][2][3]

    • Filter sterilize (0.22 µm).[2] This solution is stable, calcium-resistant, and biologically safe.[1][2][3]

    Cyclodextrin_Mechanism cluster_media Aqueous Media (with Ca2+) BileAcid Bile Acid (Hydrophobic) Complex Inclusion Complex (Soluble) BileAcid->Complex Encapsulation CD Cyclodextrin (Hydrophilic Shell) CD->Complex Soluble Stable Solution Complex->Soluble Shielded from Precipitation

    Figure 2: Mechanism of Cyclodextrin solubilization. The hydrophobic cavity of the cyclodextrin hosts the steroid nucleus, while the hydrophilic exterior interacts with the aqueous buffer.

    Part 4: Frequently Asked Questions (FAQ)

    Q: Can I use DMSO stocks? A: Yes, but with strict limits. this compound is highly soluble in DMSO (>50 mM).[1][2][3] However, when dosing cells:

    • Keep final DMSO concentration < 0.1% .

    • Pre-warm your culture media to 37°C before adding the stock. Cold media accelerates precipitation.

    • Vortex the media immediately upon addition to prevent local high-concentration "hotspots."

    Q: What is the Critical Micelle Concentration (CMC) of this molecule? A: While specific experimental data for the 3,6,7,12-isomer is rare, tetra-hydroxylated bile acids generally have a higher CMC (>10-15 mM) compared to di-hydroxy bile acids (~2-5 mM) due to increased polarity.[1][2][3]

    • Implication: You need a higher concentration to form stable micelles. Below the CMC, the molecule exists as monomers and is more prone to adsorption onto plasticware.

    Q: Why does it precipitate in my HPLC mobile phase? A: Check your acidification. If your mobile phase uses 0.1% Formic Acid or TFA (pH ~2-3), the bile acid will protonate and crash out inside the column.[1][2][3]

    • Fix: Use a neutral pH mobile phase (Ammonium Acetate, pH 7.[1][2]5) or maintain a high organic ratio (Acetonitrile > 50%) if acidic conditions are required.[2]

    Summary of Physicochemical Properties

    PropertyValue / Note
    Molecular Weight ~424.6 g/mol
    Predicted pKa ~5.0 – 6.0 (Carboxyl group)
    Solubility (Water, pH 7) < 0.1 mg/mL (Poor)
    Solubility (0.1M NaOH) > 50 mg/mL (Excellent)
    Solubility (DMSO) > 50 mg/mL (Excellent)
    Primary Risk Calcium-mediated precipitation; Acidic pH crash

    References

    • Hofmann, A. F., & Mysels, K. J. (1992).[1][2] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions.[1][4][5] Journal of Lipid Research, 33(5), 617-626.[1][2][3]

    • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3]

    • Roda, A., et al. (1990).[1][2] Physico-chemical properties of bile acids and their relationship to biological properties. Hepatology, 12(S3), 17S-22S.[1][2][3]

    • Cayman Chemical. (2022).[6] Lithocholic Acid Product Information (General Bile Acid Solubility Protocols).

    Sources

    Preventing degradation of 3,6,7,12-Tetrahydroxy-cholanic acid during storage

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the Technical Support Center

    I am Dr. Aris Thorne, Senior Application Scientist. You are likely accessing this guide because you are working with 3,6,7,12-Tetrahydroxy-cholanic acid , a highly hydrophilic bile acid often used as a biomarker in cholestasis research (specifically BSEP deficiency models) or as a metabolic reference standard.[1][2][3]

    Unlike the common cholic acid (3,7,12-trihydroxy), the addition of the 6-hydroxyl group introduces unique steric and electronic properties.[1][2][3] This molecule is robust if respected, but fragile if mishandled.[1][2][3] The 6-position is susceptible to elimination reactions under acidic stress, and the molecule’s high polarity makes it aggressively hygroscopic.[1][3]

    This guide replaces generic "store at -20°C" stickers with a causal, mechanistic protocol designed to protect the integrity of your analytical data.

    Part 1: The Golden Protocol (Solid State Storage)

    The Core Threat: Hygroscopicity and oxidative dehydration. Bile acids are "sponges" for atmospheric moisture. Once water is absorbed, it creates a micro-aqueous environment that facilitates microbial growth and slow hydrolysis of the crystal lattice, leading to caking and weighing errors.[3]

    Storage Workflow
    • Temperature: Store exclusively at -20°C .

      • Why? Arrhenius kinetics dictate that chemical degradation rates (like decarboxylation or oxidation) halve for every 10°C drop.[2][3] At -20°C, these reactions are kinetically frozen.[1][2][3]

    • Atmosphere: Argon or Nitrogen backfill is mandatory after opening.[3]

      • Why? While bile acids are not as oxidation-prone as polyunsaturated fatty acids, the secondary hydroxyl groups (especially at C3, C6, C7, C12) can slowly oxidize to ketones (oxo-bile acids) over months in the presence of oxygen.[1][2][3]

    • Container: Amber glass vials with Teflon-lined caps.

      • Why? Amber glass blocks UV (preventing photo-oxidation).[1][2][3] Teflon prevents plasticizer leaching (phthalates) which are common contaminants in LC-MS bile acid analysis.[1][2][3]

    Visual Workflow: The "Lifecycle of a Standard"

    StorageLifecycle cluster_warning CRITICAL CONTROL POINT Receipt Receipt of THBA (Dry Ice) Equilibration Equilibration (Room Temp, Desiccator) Receipt->Equilibration Prevent Condensation Aliquot Aliquot Preparation (Avoid Freeze-Thaw) Equilibration->Aliquot Minimize Exposure Storage Deep Freeze (-20°C, Argon, Dark) Aliquot->Storage Long-term Protection Usage Solubilization (MeOH/DMSO) Storage->Usage Immediate Use Usage->Storage Avoid Re-freezing Solubilized Stock

    Figure 1: Standard Operating Procedure for receiving and storing THBA. Note the critical equilibration step to prevent condensation inside the vial.

    Part 2: Solubilization & Solution Stability

    The Core Threat: Solvent-mediated elimination and precipitation. The 6-OH group in THBA is sterically crowded. In acidic aqueous solutions, this group can undergo elimination to form a double bond (desaturation).[1][2][3]

    Solvent Compatibility Matrix
    SolventSolubilityStabilityRecommendation
    Methanol (MeOH) HighHigh (at -20°C)Primary Choice. Excellent for LC-MS stock solutions.[1][2][3] Evaporates easily for concentration.
    DMSO Very HighHighSecondary Choice. Use for biological assays (cell culture).[2][3] Hard to remove; can suppress ionization in MS.
    Water (Neutral) Low (Free Acid)LowAvoid for Stock. The free acid (COOH) is poorly soluble.[2][3] Only stable < 24h.
    Water (Alkaline) High (Salt form)ModerateAssay Buffer Only. Soluble as sodium salt (pH > 7.5).[1][2][3] Susceptible to microbial growth.
    Acetonitrile ModerateModerateGood for LC-MS, but less solubility power than MeOH for tetra-hydroxy species.[1][2][3]
    Protocol: Preparing the Stock Solution
    • Weighing: Allow the vial to warm to room temperature in a desiccator before opening. This prevents water condensation on the cold powder.

    • Dissolution: Dissolve 1 mg of THBA in 1 mL of LC-MS grade Methanol .

    • Sonicate: Sonicate for 30 seconds to ensure the crystal lattice is fully broken.

    • Aliquot: Dispense into single-use aliquots (e.g., 100 µL).

    • Store: Freeze aliquots at -20°C or -80°C. Do not refreeze once thawed.

    Part 3: Troubleshooting & FAQs

    Q1: I see "Ghost Peaks" or split peaks in my LC-MS chromatogram. Is my standard degrading?

    • Diagnosis: This is likely a pH mismatch or Isomerization .[3]

    • The Science: THBA has a pKa of approximately 4.5–5.0. If your mobile phase pH is near the pKa, the molecule splits between protonated (neutral) and deprotonated (ionized) states, causing peak tailing or splitting.[2][3]

    • Fix: Ensure your mobile phase is buffered.

      • Negative Mode MS: Use 10mM Ammonium Acetate (pH ~7) to keep it fully deprotonated.[2][3]

      • Positive Mode MS: Use 0.1% Formic Acid to keep it fully protonated (though bile acids ionize poorly in positive mode).

    Q2: My stock solution in DMSO has turned slightly yellow.

    • Diagnosis: Oxidation.[3]

    • The Science: DMSO is hygroscopic and can act as a mild oxidant over long periods if not stored under inert gas. The yellowing often indicates the formation of trace oxidative impurities (ketones).

    • Fix: Discard. Prepare fresh stock in Methanol for analytical standards. Use DMSO only for immediate biological assays.

    Q3: Can I heat the solution to dissolve the powder faster?

    • Diagnosis: High Risk. [1][2][3]

    • The Science: The 6-OH group is sensitive. Heating, especially in the presence of any trace acid, can catalyze dehydration (loss of water), creating a double bond at the 6-7 position.[1][2][3] This changes the mass (M-18) and the retention time.

    • Fix: Use ultrasonication (energy) rather than heat (temperature) to aid dissolution.

    Visual Mechanism: Degradation Risks

    DegradationPathways THBA Intact THBA (Tetrahydroxy) Oxidation Oxidation (Ketone formation) Risk: High O2, Long Storage THBA->Oxidation Slow (Months) Dehydration Dehydration (Double Bond) Risk: Acidic pH + Heat THBA->Dehydration Fast (Minutes at >60°C) Precipitation Precipitation Risk: Aqueous Storage < pH 5 THBA->Precipitation Reversible Mass Shift (+2H / -2H) Mass Shift (+2H / -2H) Oxidation->Mass Shift (+2H / -2H) Mass Shift (-18 Da) Mass Shift (-18 Da) Dehydration->Mass Shift (-18 Da)

    Figure 2: Primary chemical degradation pathways for hydroxylated bile acids.[1][2][3] Note that dehydration results in a specific mass loss of 18 Da (water).

    Part 4: Analytical Validation Parameters

    If you suspect your standard has degraded, run this quick validation check:

    ParameterExpected Result for Intact THBASign of Degradation
    m/z (ESI-) ~423.27 [M-H]⁻421 (Ketone) or 405 (Dehydration)
    Physical Appearance White/Off-white solidYellow/Brown sticky gum
    Solubility (MeOH) Clear, colorlessCloudy or precipitate
    Retention Time Consistent with C18 columnShifted earlier (more polar oxidation products) or later (less polar dehydration products)

    References

    • Avanti Polar Lipids. 3α,6β,7α,12α-tetrahydroxy bile acid (THBA) Product Metadata.[1][2][3] (Defines storage at -20°C and hygroscopic nature).[1][2][3] Link

    • Cayman Chemical. Taurodeoxycholic Acid Storage and Solubility Guide. (Establishes baseline solubility protocols for bile acid derivatives in DMSO/MeOH). Link

    • Hofmann, A. F., & Hagey, L. R. (2008).[1][2][3] Bile Acids: Chemistry, Pathochemistry, Biology, Pathobiology, and Therapeutics.[1][2][3] Cell.[3] Mol. Life Sci. (Foundational text on bile acid hydroxyl group stability and pKa values).

    • National Institutes of Health (NIH) / PubChem. 3alpha,6beta,7beta,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid Compound Summary.[1][2][3] (Chemical properties and elimination risks).[2][3][4] Link

    • Journal of Lipid Research. Separation and identification of bile acids by LC-MS. (Methodology for identifying dehydration artifacts). Link

    Sources

    Enhancing sensitivity for low-level detection of bile acid metabolites

    Author: BenchChem Technical Support Team. Date: February 2026

    To: Research Team From: Senior Application Scientist, Bioanalytical Division Subject: Technical Guide: Enhancing Sensitivity for Low-Level Detection of Bile Acid Metabolites

    Introduction

    Bile acids (BAs) are structurally complex steroid molecules that present a unique "perfect storm" of analytical challenges: they exist as sets of isobaric isomers (same mass, different structure), they often lack distinct fragmentation patterns in MS/MS, and biologically active metabolites circulate at trace levels (nM range).[1]

    This technical guide addresses the three critical bottlenecks in BA analysis: Ionization Efficiency , Isobaric Separation , and Matrix Interference . It is designed as a dynamic troubleshooting resource, moving beyond standard protocols to address why an assay fails and how to recover it.

    Module 1: Mass Spectrometry & Ionization (The Signal)

    Q: My bile acid signals are low and unstable in negative ESI mode. How can I stabilize ionization?

    A: Bile acids are naturally acidic and ionize best in negative electrospray ionization (ESI-) mode to form

    
     ions. However, they are prone to adduct formation and suppression.
    

    Troubleshooting Protocol:

    • Mobile Phase Buffer: Ensure your mobile phase contains Ammonium Acetate (5–10 mM) or Ammonium Formate .

      • Why: These buffers provide a constant source of counter-ions, stabilizing the deprotonated species. Pure water/formic acid often leads to fluctuating signals due to uncontrolled pH in the droplet.

    • Solvent Quality: Use "LC-MS Hypergrade" solvents. BAs are sensitive to trace metal contamination which can form

      
       adducts, splitting your signal.
      
    • Source Temperature: BAs are stable steroids. Increase your source temperature (350°C–500°C depending on the instrument). Higher heat improves desolvation of these relatively heavy molecules.

    Q: I cannot detect secondary metabolites (e.g., lithocholic acid) at low concentrations. Is there a way to chemically boost the signal?

    A: Yes. Chemical Derivatization is the gold standard for ultra-low sensitivity. Since BAs have a carboxylic acid tail, they are poor ionizers compared to amines.

    The Solution: 3-NPH Derivatization Derivatizing with 3-nitrophenylhydrazine (3-NPH) targets the carboxylic acid group, introducing a moiety that ionizes exceptionally well.

    • Gain: typically 10–100x increase in sensitivity.

    • Mechanism: Converts the carboxylic acid to a hydrazide, which is easily deprotonated or protonated (depending on the tag), drastically improving ionization efficiency.

    Experimental Workflow: 3-NPH Derivatization

    • Reagents: 200 mM 3-NPH in 50% Methanol; 120 mM EDC (catalyst) / 6% Pyridine in 50% Methanol.

    • Reaction: Mix Sample (50 µL) + 3-NPH (50 µL) + EDC/Pyridine (50 µL).

    • Incubation: 20 minutes at 40°C.

    • Quench: Add 0.1% Formic Acid.

    • Analyze: Inject directly (or after dilution).

    Module 2: Chromatography (The Separation)

    Q: I see a single broad peak for CDCA, DCA, and UDCA. How do I resolve these isobars?

    A: This is the most common failure mode. Chenodeoxycholic acid (CDCA), Deoxycholic acid (DCA), and Ursodeoxycholic acid (UDCA) are all

    
     391.28. They cannot be distinguished by mass alone; they must  be separated chromatographically.[2]
    

    Critical Separation Parameters:

    • Column Choice: A standard C18 is often insufficient.

      • Recommendation: Use a C18 column with high pore loading or a PFP (Pentafluorophenyl) phase. PFP columns offer alternative selectivity based on the steroid ring orientation.

      • Specific Example: Waters CORTECS T3 or Agilent ZORBAX Eclipse Plus C18 (high resolution).

    • Mobile Phase Modifiers:

      • Use Methanol instead of Acetonitrile as the organic phase. Methanol forms hydrogen bonds with the hydroxyl groups on the steroid core, providing better selectivity for the positional isomers than the aprotic acetonitrile.

    • Gradient Slope: Flatten the gradient.

      • Protocol: Hold the gradient isocratic at the elution percentage (e.g., 60% B) for 3–4 minutes.

    Table 1: Critical Isobaric Groups & Separation Strategy

    Isobaric Group (m/z)CompoundsSeparation Strategy
    391.28 CDCA, DCA, UDCA, Hyodeoxycholic acid (HDCA)Critical: Use Methanol/Water. Acetonitrile often co-elutes CDCA/DCA. Optimize T-temperature (40-50°C).
    407.28 Cholic Acid (CA), Allocholic Acid, Ursocholic AcidGenerally easier to separate, but CA tailing can mask minor isomers.
    448.30 Glyco-conjugates (GCDCA, GDCA, GUDCA)pH sensitive. Ensure mobile phase pH is buffered (approx pH 4-5).
    498.29 Tauro-conjugates (TCDCA, TDCA, TUDCA)Highly polar. Require low initial organic % (e.g., 5% B) to focus on column.

    Module 3: Sample Preparation (The Matrix)

    Q: My retention times are drifting, and backpressure is increasing after 50 injections of plasma. What is happening?

    A: This is "Matrix Fouling." You are likely using Protein Precipitation (PPT) alone. While simple, PPT leaves phospholipids (PLs) in the sample. PLs accumulate on the column, modifying the stationary phase chemistry and causing RT drift.[3]

    The Fix: Solid Phase Extraction (SPE) or PL Removal Plates

    • Option A: Phospholipid Removal Plates (Fastest)

      • Use filter plates (e.g., Ostro, Phree) that filter proteins and selectively retain phospholipids.

      • Protocol: Add plasma + 1% Formic Acid in Acetonitrile -> Vortex -> Vacuum Filter.

    • Option B: SPE (Highest Purity)

      • Use a Polymeric Reversed-Phase (HLB) cartridge.

      • Why: BAs are amphipathic. HLB sorbents retain them well while allowing salts and proteins to wash away.

    Visualization: Troubleshooting Logic Tree

    BileAcidTroubleshooting Start ISSUE: Low Sensitivity / Poor Data CheckMS Check MS Signal Stability Start->CheckMS CheckLC Check Chromatography Start->CheckLC SignalUnstable Signal Unstable? CheckMS->SignalUnstable Coelution Isobaric Co-elution? CheckLC->Coelution RTDrift RT Drift / High Pressure? CheckLC->RTDrift AddBuffer Action: Add 5mM Ammonium Acetate SignalUnstable->AddBuffer Yes LowResponse Signal Stable but Low? SignalUnstable->LowResponse No Derivatize Action: Implement 3-NPH Derivatization LowResponse->Derivatize Yes SwitchSolvent Action: Switch ACN to MeOH Coelution->SwitchSolvent CDCA/DCA overlap CleanSample Action: Switch from PPT to SPE/PL Removal RTDrift->CleanSample Lipid Buildup

    Caption: Diagnostic logic tree for isolating the root cause of assay failure, distinguishing between ionization suppression, isobaric overlap, and matrix fouling.

    Experimental Workflow: Optimized LC-MS/MS Protocol

    1. Sample Preparation (SPE Method)

    • Conditioning: 1 mL Methanol, then 1 mL Water.

    • Loading: 100 µL Plasma (spiked with deuterated Internal Standards) + 300 µL 4% H3PO4.

    • Washing: 1 mL 5% Methanol in Water (Removes salts/proteins).

    • Elution: 1 mL Methanol (Collects Bile Acids).

    • Reconstitution: Evaporate to dryness; reconstitute in 100 µL 50:50 MeOH:Water.

    2. LC Conditions

    • Column: C18 High Strength Silica (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.01% Formic Acid.

    • Mobile Phase B: Methanol + 5 mM Ammonium Acetate.

    • Gradient: 30% B to 95% B over 15 minutes. (Critical: Shallow slope at 60-70% B).

    3. MS Source Parameters (Generic Triple Quad)

    • Ion Mode: Negative ESI.[4][5][6]

    • Spray Voltage: -3000 V to -4500 V.

    • Gas Temp: 350°C (High temp reduces background noise).

    Visualization: Derivatization Pathway

    DerivatizationWorkflow BA Bile Acid (Carboxylic Acid -COOH) Reaction Reaction: 40°C, 20 min BA->Reaction Reagent Reagent: 3-NPH + EDC/Pyridine Reagent->Reaction Product Derivatized Bile Acid (Hydrazide) Reaction->Product Amide Bond Formation MS MS Detection (High Sensitivity) Product->MS Enhanced Ionization

    Caption: Chemical mechanism of 3-NPH derivatization, converting low-response carboxylic acids into high-response hydrazides for MS detection.

    References

    • Han, J., et al. (2015). "Metabolomics of bile acids in clinical applications." Mass Spectrometry Reviews. Link

    • Agilent Technologies. (2023). "A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome." Application Note. Link

    • SCIEX. (2021). "Parallel derivatization strategy for comprehensive profiling of bile acids." Journal of Steroid Biochemistry and Molecular Biology. Link

    • Waters Corporation. (2018). "MetaboQuan-R for Bile Acids in Human Serum."[4] Application Note. Link

    • Sigma-Aldrich. (2020). "HPLC Separation of Bile Acids with Ascentis Express C18." Technical Article. Link

    Sources

    Validation & Comparative

    Cytotoxicity Showdown: A Comparative Analysis of 3,6,7,12-Tetrahydroxy-cholanic acid and Deoxycholic acid for Researchers

    Author: BenchChem Technical Support Team. Date: February 2026

    A Technical Guide for Scientists and Drug Development Professionals

    In the complex landscape of bile acid research, understanding the nuanced cytotoxic profiles of individual species is paramount for applications ranging from drug delivery to the study of cholestatic liver diseases. This guide provides a detailed, evidence-based comparison of the cytotoxic properties of two structurally distinct bile acids: the hydrophobic secondary bile acid, Deoxycholic acid (DCA), and the significantly more hydrophilic 3,6,7,12-Tetrahydroxy-cholanic acid.

    Unveiling the Contenders: A Tale of Two Bile Acids

    Deoxycholic acid (DCA) is a secondary bile acid formed in the intestines through the metabolic action of gut bacteria on primary bile acids. Its amphipathic nature, with a hydrophobic steroid nucleus and a hydrophilic carboxylic acid side chain, underpins its physiological role in fat emulsification. However, this same property is also the foundation of its well-documented cytotoxicity, particularly at elevated concentrations.

    This compound , a member of the tetrahydroxylated bile acid (THBA) family, represents a stark contrast. The presence of four hydroxyl groups renders this molecule significantly more hydrophilic than DCA. While not a major component of the normal human bile acid pool, THBAs are found in increased concentrations in certain cholestatic conditions and are considered to be part of a detoxification pathway.[1][2] Their increased hydroxylation and subsequent hydrophilicity are key to their dramatically different biological activity profile compared to their dihydroxy counterpart, DCA.

    The Cytotoxicity Spectrum: From Potent Toxin to Potential Protector

    The fundamental difference in the cytotoxicity of DCA and this compound lies in their hydrophobicity. The cytotoxicity of bile acids is strongly correlated with their lipophilicity, which allows them to interact with and disrupt cell membranes.[3][4]

    Deoxycholic Acid: The Hydrophobic Aggressor

    Deoxycholic acid is a well-established cytotoxic agent, with its detrimental effects observed across a range of cell types. Its mechanisms of inducing cell death are multifaceted and concentration-dependent.

    • Membrane Disruption: At high concentrations, DCA acts as a detergent, solubilizing lipid bilayers and leading to a loss of membrane integrity and necrotic cell death.

    • Apoptosis Induction: At lower, more physiologically relevant concentrations, DCA is a potent inducer of apoptosis. This programmed cell death is triggered by several interconnected pathways:

      • Oxidative Stress: DCA can stimulate the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.

      • Mitochondrial Dysfunction: It can directly impact mitochondria, causing mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors like cytochrome c, and the activation of the caspase cascade.

      • DNA Damage: DCA has been shown to cause DNA damage, which can further trigger apoptotic pathways.

    This compound: The Hydrophilic Mitigator

    In stark contrast to DCA, this compound is considered to be significantly less cytotoxic.[1][2][5] This is a direct consequence of its hydrophilic nature.

    • Reduced Membrane Interaction: The multiple hydroxyl groups on the steroid nucleus of THBAs decrease their lipophilicity, thereby reducing their ability to intercalate into and disrupt cell membranes.

    • Hepatoprotective Properties: Emerging research suggests that THBAs may even have a cytoprotective role. In conditions of cholestasis, where toxic hydrophobic bile acids like DCA accumulate, an increase in the production of more hydrophilic bile acids, including THBAs, is thought to be a protective mechanism to reduce overall bile acid toxicity.[1][2] In fact, studies have shown that hydrophilic bile acids can ameliorate the cytotoxicity induced by hydrophobic bile acids.[6] One study demonstrated that a tetrahydroxylated bile acid could counteract the cytotoxic and proinflammatory effects of DCA.[7]

    The following table summarizes the key differences in the cytotoxic profiles of these two bile acids:

    FeatureDeoxycholic acid (DCA)This compound
    Hydrophobicity HighLow
    Primary Cytotoxic Mechanism Membrane disruption and apoptosis inductionMinimal to none; potentially cytoprotective
    Effect on Cell Viability Dose-dependent decreaseNo significant effect at physiological concentrations; may protect against other toxins
    Pro-apoptotic Activity StrongWeak to absent
    Clinical Relevance of Cytotoxicity Implicated in the pathogenesis of colon cancer and cholestatic liver injuryConsidered a detoxification product in cholestasis

    Experimental Evidence: A Quantitative Look at Cytotoxicity

    While direct comparative IC50 values for this compound are scarce due to its low toxicity, the available data for DCA and the general understanding of THBAs paint a clear picture.

    One study investigating the effects of a tetrahydroxylated bile acid on Barrett's esophagus-derived adult stem cells found no significant cytotoxicity at concentrations ranging from 200 to 2000 μM.[8] In contrast, DCA typically exhibits cytotoxic effects in the low to mid micromolar range in various cell lines.

    Mechanistic Insights: Visualizing the Divergent Paths to Cell Fate

    The differing cytotoxic potentials of DCA and this compound can be visualized through their distinct interactions with cellular signaling pathways.

    cluster_DCA Deoxycholic Acid (DCA) Pathway cluster_THCA This compound Pathway DCA Deoxycholic Acid (Hydrophobic) Membrane Cell Membrane Disruption DCA->Membrane High Concentrations ROS Increased ROS Production DCA->ROS Low Concentrations Mito Mitochondrial Damage DCA->Mito DNA_damage DNA Damage DCA->DNA_damage Necrosis Necrosis Membrane->Necrosis ROS->Mito Apoptosis Apoptosis Mito->Apoptosis DNA_damage->Apoptosis THCA This compound (Hydrophilic) No_interaction Minimal Membrane Interaction THCA->No_interaction Protective Cytoprotective Effects THCA->Protective Viability Maintained Cell Viability No_interaction->Viability Protective->Viability

    Figure 1: Contrasting signaling pathways of Deoxycholic acid and this compound impacting cell fate.

    Experimental Protocols: Assessing Bile Acid Cytotoxicity in Your Lab

    For researchers aiming to quantify the cytotoxic effects of these or other bile acids, the following experimental workflows provide a robust starting point.

    Workflow for Assessing Cytotoxicity

    start Start: Prepare Bile Acid Solutions cell_culture Seed Cells in 96-well Plates start->cell_culture treatment Treat Cells with Varying Concentrations of Bile Acids cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Cytotoxicity Assay incubation->assay data_analysis Analyze Data and Determine IC50 assay->data_analysis end End: Comparative Cytotoxicity Profile data_analysis->end

    Figure 2: General experimental workflow for evaluating bile acid cytotoxicity.

    Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    Materials:

    • Cell line of interest (e.g., HepG2, Caco-2)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Deoxycholic acid and this compound

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

    Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of the bile acids in complete culture medium. Remove the old medium from the wells and add 100 µL of the bile acid solutions at various concentrations. Include a vehicle control (medium with the same solvent concentration used to dissolve the bile acids) and a no-cell control (medium only).

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours.

    • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

    Detailed Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

    This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cell lysis and membrane damage.

    Materials:

    • Cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Deoxycholic acid and this compound

    • LDH cytotoxicity assay kit (commercially available)

    • Microplate reader

    Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

    • Incubation: Incubate the plate for the desired time period.

    • Sample Collection: After incubation, carefully collect a portion of the supernatant from each well without disturbing the cells.

    • LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatant with a reaction mixture and incubating for a specific time before measuring the absorbance.

    • Data Analysis: Calculate the percentage of LDH release for each concentration relative to a positive control (cells treated with a lysis buffer) and a negative control (vehicle-treated cells).

    Conclusion: A Clear Verdict on Cytotoxicity

    The comparative analysis of this compound and Deoxycholic acid reveals a stark dichotomy in their cytotoxic profiles, primarily dictated by their degree of hydroxylation and resulting hydrophilicity. DCA stands as a potent cytotoxic agent, capable of inducing both necrosis and apoptosis through various mechanisms. In contrast, this compound is a hydrophilic, minimally cytotoxic molecule that may even offer protection against the damaging effects of more hydrophobic bile acids. For researchers in drug development and cellular biology, this fundamental difference is a critical consideration in the design and interpretation of studies involving these and other bile acids.

    References

    • Araki, Y., Andoh, A., Bamba, H., Yoshikawa, K., Doi, H., Komai, Y., ... & Fujiyama, Y. (2001). Hydrophilic and Hydrophobic Bile Acids Exhibit Different Cytotoxicities Through Cytolysis, interleukin-8 Synthesis and Apoptosis in the Intestinal Epithelial Cell Lines. IEC-6 and Caco-2 Cells. Scandinavian journal of gastroenterology, 36(5), 533-539.
    • Wang, R., & Ling, V. (2021). Tetrahydroxylated bile acids as therapeutic agents for cholestatic liver disease. Research Outreach, (122).
    • Araki, Y., Andoh, A., Bamba, H., Yoshikawa, K., Doi, H., Komai, Y., ... & Fujiyama, Y. (2001). Hydrophilic and Hydrophobic Bile Acids Exhibit Different Cytotoxicities Through Cytolysis, Interleukin8 Synthesis and Apoptosis in the Intestinal Epithelial Cell Lines. IEC6 and Caco-2 cells. Scandinavian Journal of Gastroenterology, 36(5), 533-539.
    • Wang, R., Salem, M., & Ling, V. (2023).
    • Wang, R., & Ling, V. (2021). The protective role of hydrophilic tetrahydroxylated bile acids (THBA).
    • Araki, Y., et al. (2001). Hydrophilic and Hydrophobic Bile Acids Exhibit Different Cytotoxicities. Taylor & Francis Online.
    • Araki, Y., Andoh, A., Bamba, H., Yoshikawa, K., Doi, H., Komai, Y., ... & Fujiyama, Y. (2003). The cytotoxicity of hydrophobic bile acids is ameliorated by more hydrophilic bile acids in intestinal cell lines IEC-6 and Caco-2. International journal of molecular medicine, 12(5), 757-761.
    • Wang, R., Salem, M., & Ling, V. (2021). Tetrahydroxylated bile acids prevents malignant progression of Barret esophagus in vitro by inhibiting the interleukin-1β-nuclear factor kappa-B pathway. World Journal of Gastroenterology, 27(29), 4875.
    • Wang, R., Salem, M., & Ling, V. (2021).
    • Sharma, R., Majer, F., Peta, V. K., Wang, J., Keaveney, R., Kelleher, D., ... & Gilmer, J. F. (2010). Bile acid toxicity structure-activity relationships: correlations between cell viability and lipophilicity in a panel of new and known bile acids using an oesophageal cell line (HET-1A). Bioorganic & medicinal chemistry, 18(18), 6886-6895.
    • Attili, A. F., Angelico, M., Cantafora, A., Alvaro, D., & Capocaccia, L. (1986). Bile acid-induced liver toxicity: relation to the hydrophobic-hydrophilic balance of bile acids. Medical hypotheses, 19(1), 57-69.

    Sources

    Safety Operating Guide

    3,6,7,12-Tetrahydroxy-cholanic acid proper disposal procedures

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide outlines the technical protocols for the safe handling and disposal of 3,6,7,12-Tetrahydroxy-cholanic acid (CAS: 75110-48-4).[1]

    As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as an operational workflow designed to protect both the integrity of your research environment and the safety of personnel.

    Part 1: Executive Safety & Logistics Summary

    Compound Identity: this compound (Bile acid derivative) Physical State: Solid (Powder) Primary Hazard: Irritant (Skin/Eye/Respiratory).[1] Not classified as P-listed (Acute Toxic) or U-listed (Toxic) under RCRA, but treated as Hazardous Chemical Waste due to its bioactive steroid nucleus.[1]

    ParameterOperational Directive
    RCRA Classification Non-Regulated (unless mixed with listed solvents).[1] Treat as Organic Chemical Waste .
    Drain Disposal STRICTLY PROHIBITED . Bile acids are amphipathic; they promote biofilm growth and clog plumbing traps even if "non-toxic."
    Segregation Keep separate from Strong Oxidizers (e.g., Peroxides, Permanganates) to prevent exothermic degradation.[1]
    Disposal Method High-Temperature Incineration via EHS-approved contractor.[1]
    Spill Response Dry sweep (HEPA vacuum preferred). Do not wet-sweep to avoid creating slippery, surfactant-rich sludge.[1]

    Part 2: Technical Characterization & Risk Assessment[2]

    To dispose of a chemical safely, you must understand its behavior in the waste stream.[2][3]

    1. Solubility & Reactivity Profile

    • Hydrophobicity: As a free acid, this compound has low water solubility. If you attempt to flush it, it will precipitate in the P-trap, creating a persistent contamination source.[1]

    • Amphipathic Nature: It acts as a surfactant. In waste containers, it can solubilize other hydrophobic contaminants, potentially compromising container integrity if incompatible plastics are used (though HDPE is generally safe).[1]

    • Thermal Stability: The steroid nucleus is thermally stable. Standard autoclaving is insufficient for complete destruction. Incineration at >800°C is required.

    2. Hazard Classification (GHS)

    • Signal Word: WARNING

    • Hazard Statements:

      • H315: Causes skin irritation.[4][5]

      • H319: Causes serious eye irritation.[5]

      • H335: May cause respiratory irritation.[4][5]

    Part 3: Step-by-Step Disposal Protocols

    Protocol A: Disposal of Pure Solid (Stock Powder)

    Use this for expired stock or excess dry compound.

    • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during transport.

    • Labeling: Affix a hazardous waste tag immediately.

      • Chemical Name: this compound.[1][6]

      • Hazard Checkbox: Check "Irritant" and "Toxic" (Conservative classification is best practice for bioactive steroids).

    • Transfer:

      • Work inside a chemical fume hood to prevent inhalation of dust.

      • Transfer powder using an antistatic spatula.

    • Decontamination: Wipe the exterior of the stock bottle with a methanol-dampened wipe before discarding the empty bottle into glass waste (if triple-rinsed) or solid waste (if residue remains).

    Protocol B: Disposal of Liquid Solutions (HPLC Waste / Mother Liquor)

    Use this for reaction mixtures or dissolved samples.

    Critical Decision: Is the solvent Halogenated or Non-Halogenated?

    • Scenario B1: Non-Halogenated Solvents (Methanol, Ethanol, DMSO) [1]

      • Collect in the "Organic Solvents - Non-Halogenated" carboy (typically white/translucent).

      • Ensure the carboy is rated for flammables.

      • Self-Validation: Verify pH is neutral. If the solution is highly acidic (due to added TFA or HCl), neutralize with Sodium Bicarbonate before adding to the main waste stream to prevent off-gassing.

    • Scenario B2: Halogenated Solvents (DCM, Chloroform) [1]

      • Collect in the "Organic Solvents - Halogenated" carboy (typically yellow).

      • Do not mix with acetone or strong bases, as bile acids in basic halogenated mixtures can form emulsions that are difficult to incinerate.

    Protocol C: Aqueous Buffer Solutions

    Use this for biological assays (e.g., PBS buffers containing the compound).[1]

    • Do not pour down the sink.

    • Collect in a carboy labeled "Aqueous Chemical Waste."

    • Stabilization: If the solution contains biological material (proteins/cells) and the chemical, add bleach (10% final concentration) to deactivate biologicals, UNLESS the waste stream is destined for chemical incineration (preferred).

      • Expert Note: Bleach can react with other chemicals. The safer route for mixed bio-chemical waste is to tag it as "Mixed Waste" and send for incineration without on-site bleaching.

    Part 4: Logical Decision Tree (Visualization)

    The following diagram illustrates the decision logic for disposing of this compound based on its physical state and solvent matrix.

    DisposalFlow Start Start: Waste Identification This compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Dry Liquid Liquid Solution StateCheck->Liquid Dissolved SolidAction Pack in HDPE Wide-Mouth Jar Label: 'Solid Organic Waste' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Destruction Final Fate: High-Temp Incineration SolidAction->Destruction Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous (Buffers/Media) SolventCheck->Aqueous HaloAction Halogenated Waste Carboy (Yellow Can) Halo->HaloAction NonHaloAction Flammable Waste Carboy (White Can) NonHalo->NonHaloAction AqAction Aqueous Chemical Waste (DO NOT DRAIN) Aqueous->AqAction HaloAction->Destruction NonHaloAction->Destruction AqAction->Destruction

    Figure 1: Operational decision tree for segregating bile acid waste streams to ensure compliance with incineration protocols.

    Part 5: References & Authority[2]

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

    • PubChem. (n.d.). 3,6,7,12-Tetrahydroxy-5beta-cholan-24-oic acid (Compound Summary). National Library of Medicine.

    • U.S. Environmental Protection Agency (EPA). (2024).[7] Hazardous Waste Identification Guidance.

    • LookChem. (n.d.). 3,6,7,12-Tetrahydroxycholanoic acid CAS 75110-48-4 Data.

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.